Benzhydrylsulfanylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21122-20-3 |
|---|---|
Molecular Formula |
C19H16S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
benzhydrylsulfanylbenzene |
InChI |
InChI=1S/C19H16S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
NZCJEIWXYAERBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Benzhydrylsulfanylbenzene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of benzhydrylsulfanylbenzene, also known as diphenylmethyl phenyl sulfide. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this and related organosulfur compounds.
Chemical Structure and Properties
This compound is an aromatic sulfide characterized by a sulfur atom bonded to a benzhydryl (diphenylmethyl) group and a phenyl group.
Molecular Formula: C₁₉H₁₆S
Molecular Weight: 276.40 g/mol
Structure:
Table 1: Calculated and General Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₉H₁₆S | Calculated |
| Molecular Weight | 276.40 g/mol | Calculated |
| Physical State | Expected to be a high-boiling liquid or low-melting solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents, insoluble in water | Inferred from related compounds |
Synthesis of this compound
A potential synthetic route to this compound involves the nucleophilic substitution reaction between a benzhydryl halide and thiophenol or its corresponding salt. A general experimental protocol, adapted from methods for the synthesis of similar aryl sulfides, is provided below.
General Experimental Protocol: Nucleophilic Substitution
Materials:
-
Benzhydryl bromide (or chloride)
-
Thiophenol
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, acetone, dimethylformamide)
-
Distilled water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in the chosen solvent.
-
Add the base portion-wise to the solution while stirring to form the thiophenolate salt.
-
To this mixture, add a solution of benzhydryl bromide (or chloride) in the same solvent dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic extraction solvent.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization to yield the pure compound.
Figure 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Spectroscopic Characterization
While a complete set of experimental spectra for this compound is not widely available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton of the benzhydryl group. The aromatic protons of the three phenyl rings would appear as complex multiplets in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the methine carbon of the benzhydryl group and multiple signals in the aromatic region corresponding to the different carbon environments of the phenyl rings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for:
-
C-H stretching of the aromatic rings.
-
C=C stretching vibrations of the aromatic rings.
-
C-S stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the cleavage of the C-S bonds, leading to fragments corresponding to the benzhydryl cation and the phenylthio radical.
Potential Applications in Research and Drug Development
Aromatic sulfides are a class of compounds with diverse biological activities and are found in the structure of various pharmaceuticals. While specific biological activities of this compound have not been extensively reported, its structural motifs suggest potential areas for investigation. The benzhydryl group is present in many biologically active molecules, and the sulfide linkage can be a target for metabolic transformations or can influence the overall lipophilicity and electronic properties of a molecule.
Further research into the synthesis of derivatives and the biological evaluation of this compound could be a promising avenue for the discovery of new therapeutic agents.
Figure 2: Potential Research Workflow
An In-depth Technical Guide to Benzhydrylsulfanylbenzene and its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of benzhydrylsulfanylbenzene, a diaryl sulfide of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide leverages information on the closely related diphenyl sulfide and the broader class of diaryl sulfides to provide insights into its physicochemical properties, synthesis, and potential biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Chemical Identity
-
IUPAC Name: (benzhydrylthio)benzene
-
CAS Number: 7557-50-8
-
Synonyms: Benzhydryl phenyl sulfide, Diphenylmethyl phenyl sulfide
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀S | PubChem |
| Molar Mass | 186.27 g/mol | PubChem |
| Appearance | Colorless liquid | Wikipedia |
| Odor | Unpleasant | Wikipedia |
| Density | 1.113 g/cm³ (at 20 °C) | Wikipedia |
| Melting Point | -25.9 °C | Wikipedia |
| Boiling Point | 296 °C | Wikipedia |
| Solubility in Water | Insoluble | Wikipedia |
| Solubility in Organic Solvents | Soluble in diethyl ether, benzene, carbon disulfide | Wikipedia |
| Refractive Index (n_D) | 1.6327 | Wikipedia |
Spectral Data
Detailed spectral data for this compound is not currently published. The following table summarizes the expected and observed spectral characteristics for the related compound, diphenyl sulfide, which can serve as a predictive guide.
| Spectroscopy | Data for Diphenyl Sulfide | Expected Characteristics for this compound |
| ¹³C NMR | Chemical shifts for aromatic carbons. | Additional signal for the benzhydryl methine carbon. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 186.[1] | A molecular ion peak would be expected, with fragmentation patterns corresponding to the loss of phenyl and benzhydryl groups. |
| Infrared (IR) Spectroscopy | C-S stretching, aromatic C-H stretching. | Similar C-S and aromatic C-H stretching bands. |
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and adaptable method for the preparation of diaryl sulfides is the reaction of a thiol with an aryl halide or by a Friedel-Crafts-like reaction. A detailed protocol for the synthesis of the related diphenyl sulfide is provided below as a representative experimental procedure.
Experimental Protocol: Synthesis of Diphenyl Sulfide
This procedure is adapted from a known synthesis of diphenyl sulfide.
Materials:
-
Thiophenol
-
Bromobenzene
-
Potassium carbonate
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of thiophenol (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
To this mixture, add copper(I) iodide (0.1 equivalents) and bromobenzene (1.2 equivalents).
-
Heat the reaction mixture at 120 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield diphenyl sulfide.
Biological Activity and Potential Applications in Drug Development
Direct biological studies on this compound are not extensively reported. However, the broader class of diaryl sulfides has garnered significant interest in drug discovery, particularly in oncology.
Anticancer Activity of Diaryl Sulfides
Several studies have highlighted the potential of diaryl sulfides as anticancer agents. Some diaryl sulfide derivatives have been shown to exhibit selective cytotoxicity against various cancer cell lines.
Mechanism of Action: Tubulin Polymerization Inhibition
A promising mechanism of action for some anticancer diaryl sulfides is the inhibition of tubulin polymerization.[2][3] Tubulin is a critical protein for microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.
Below is a diagram illustrating the proposed mechanism of action for diaryl sulfide-based tubulin polymerization inhibitors.
Conclusion
This compound represents an under-explored molecule within the promising class of diaryl sulfides. While direct experimental data is sparse, the information available for analogous compounds suggests potential for this molecule in the field of drug discovery, particularly in the development of novel anticancer agents. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a starting point for researchers interested in pursuing this line of inquiry.
References
- 1. escholarship.org [escholarship.org]
- 2. Concise Synthesis of 1,1-Diarylvinyl Sulfones and Investigations on their Antiproliferative Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Beginner's Guide to the Synthesis of Benzhydrylsulfanylbenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of benzhydrylsulfanylbenzene, a diarylmethyl thioether. The core of this document focuses on a straightforward and accessible synthetic protocol suitable for those with a foundational understanding of organic chemistry. Detailed experimental procedures, quantitative data, and a mechanistic overview are presented to facilitate a thorough understanding of this chemical transformation.
Introduction
This compound, also known as benzhydryl phenyl sulfide, is an organic molecule belonging to the thioether family. Its structural framework, featuring a diphenylmethyl group attached to a sulfur atom which is in turn bonded to a phenyl group, makes it a subject of interest in medicinal chemistry and materials science. The synthesis of such thioethers is a fundamental process in organic chemistry, often serving as a key step in the construction of more complex molecular architectures. This guide will focus on a classic and reliable method for its preparation: the nucleophilic substitution reaction between a benzhydryl halide and thiophenol.
Synthetic Pathway and Mechanism
The most common and beginner-friendly approach to synthesizing this compound is analogous to the well-known Williamson ether synthesis. This method involves the reaction of a benzhydryl halide, such as benzhydryl chloride or bromide, with thiophenol in the presence of a base.
The reaction proceeds via a nucleophilic substitution mechanism, likely SN1 or SN2, or a combination thereof, depending on the specific reaction conditions.
Step 1: Deprotonation of Thiophenol
A base is used to deprotonate the acidic thiol group of thiophenol, forming a more nucleophilic thiophenolate anion.
Step 2: Nucleophilic Attack
The resulting thiophenolate anion then acts as a nucleophile, attacking the electrophilic carbon of the benzhydryl halide and displacing the halide leaving group to form the desired this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Sulfide
A Note on Nomenclature: This guide focuses on diphenyl sulfide (Ph₂S), as extensive research indicates this is the compound of primary scientific and industrial interest, and likely the intended subject of inquiry instead of the less common "diphenylmethyl phenyl sulfide."
This technical guide provides a comprehensive overview of the physical and chemical properties of diphenyl sulfide, tailored for researchers, scientists, and professionals in drug development. The information is presented with clarity and precision, incorporating quantitative data, detailed experimental methodologies, and visual representations of key chemical transformations.
Physical Properties
Diphenyl sulfide is a colorless liquid with a distinct, unpleasant odor.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₀S | [1] |
| Molecular Weight | 186.27 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Melting Point | -40 °C (-40 °F; 233 K) | [2] |
| Boiling Point | 296 °C (565 °F; 569 K) | [2] |
| Density | 1.113 g/mL at 20 °C | [2] |
| Solubility | Insoluble in water. Soluble in diethyl ether, benzene, and carbon disulfide. | [3] |
| Refractive Index (n20/D) | 1.6327 | [2] |
| Vapor Pressure | 0.01 hPa at 25 °C | [3] |
Chemical Properties and Reactivity
Diphenyl sulfide exhibits reactivity characteristic of aromatic sulfides. The sulfur atom can be readily oxidized, and the phenyl rings can undergo electrophilic substitution.
Oxidation
The sulfur atom in diphenyl sulfide can be oxidized to form diphenyl sulfoxide and further to diphenyl sulfone. This is a significant transformation, often achieved using oxidizing agents like hydrogen peroxide.[4] The reaction is of interest in synthetic chemistry for the preparation of these valuable derivatives.
Friedel-Crafts Type Reactions
Diphenyl sulfide can be synthesized via a Friedel-Crafts-like reaction between sulfur monochloride and benzene.[3] This electrophilic aromatic substitution reaction is a common method for forming carbon-sulfur bonds with aromatic rings.
Precursor to Triarylsulfonium Salts
Diphenyl sulfide serves as a precursor in the synthesis of triarylsulfonium salts, which are utilized as photoinitiators in various industrial processes.[3]
Experimental Protocols
This section details the methodologies for the synthesis of diphenyl sulfide and the determination of its key physical properties.
Synthesis of Diphenyl Sulfide
A common laboratory-scale synthesis of diphenyl sulfide is achieved through a Friedel-Crafts reaction. The following protocol is adapted from established procedures.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene (C₆H₆)
-
Sulfur monochloride (S₂Cl₂)
-
Ice
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Sodium (Na)
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and reflux condenser, place anhydrous aluminum chloride and dry benzene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sulfur monochloride in dry benzene through the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to hydrolyze the aluminum chloride complex.
-
Separate the organic layer and wash it with a 5% NaOH solution, followed by water.
-
Dry the organic layer with anhydrous calcium chloride.
-
For further purification, the crude diphenyl sulfide can be distilled under reduced pressure after treatment with sodium to remove any remaining impurities.
Determination of Physical Properties
The following are general experimental protocols for determining the physical properties of organic compounds like diphenyl sulfide.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes
-
Thermometer
Procedure:
-
Finely powder a small sample of the solidified compound (if applicable, by cooling).
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Apparatus:
-
Distillation apparatus or a small test tube with a side arm
-
Capillary tube sealed at one end
-
Thermometer
-
Heating mantle or oil bath
Procedure:
-
Place a small amount of diphenyl sulfide into the distillation flask or test tube.
-
Place the sealed capillary tube, open end down, into the liquid.
-
Position the thermometer bulb just below the level of the side arm of the distillation flask or near the surface of the liquid in the test tube.
-
Heat the sample gently.
-
A steady stream of bubbles will emerge from the capillary tube as the liquid approaches its boiling point.
-
The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a continuous and rapid stream of bubbles. Record this temperature.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Various solvents (e.g., water, diethyl ether, benzene, ethanol)
Procedure:
-
Place a small, measured amount of diphenyl sulfide (e.g., 10 mg) into a test tube.
-
Add a small volume of the solvent to be tested (e.g., 1 mL).
-
Vigorously shake or stir the mixture for a set period (e.g., 1 minute).
-
Visually inspect the solution to determine if the solute has dissolved completely, partially, or not at all.
-
Record the solubility as soluble, sparingly soluble, or insoluble.
Visualizations
As there are no established biological signaling pathways directly involving diphenyl sulfide, this section provides a visualization of a key chemical reaction pathway: the oxidation of diphenyl sulfide.
Caption: Oxidation pathway of diphenyl sulfide.
This diagram illustrates the stepwise oxidation of diphenyl sulfide, first to diphenyl sulfoxide and then to diphenyl sulfone, a common and important transformation for this class of compounds.
References
- 1. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 二苯硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 4. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzhydrylsulfanylbenzene and its Congeners
Introduction
This technical guide addresses the discovery, history, and properties of the chemical entity "Benzhydrylsulfanylbenzene." Initial research indicates that this specific nomenclature is not commonly used in scientific literature. However, the name structurally implies diphenylmethyl phenyl sulfide. This guide will therefore focus on diphenylmethyl phenyl sulfide and the closely related, well-documented compound, diphenyl sulfide. The information is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the available chemical and biological data.
Compound Identity and Nomenclature
The compound "this compound" logically translates to a molecule where a benzhydryl group (diphenylmethyl) is attached to a sulfur atom, which is subsequently bonded to a benzene ring. This structure is more formally known as diphenylmethyl phenyl sulfide .
While literature specifically on diphenylmethyl phenyl sulfide is sparse, extensive data exists for the structurally similar diphenyl sulfide , where two phenyl groups are directly attached to a sulfur atom. This guide will leverage data on diphenyl sulfide to provide insights into the potential properties and synthesis of its benzhydryl analogue, alongside the direct information available.
Physicochemical Properties
The properties of diphenyl sulfide are well-documented and provide a useful reference point.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀S | [1] |
| Molar Mass | 186.27 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Unpleasant | [2] |
| Melting Point | -25.9 °C | [2] |
| Boiling Point | 296 °C | [2] |
| Density | 1.113 g/cm³ (at 20 °C) | [2] |
| Solubility in water | Insoluble | [2] |
| Solubility in other solvents | Soluble in diethyl ether, benzene, carbon disulfide | [2] |
| Refractive Index (n_D^20) | 1.6327 | [2] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of Diphenyl Sulfide
A representative procedure for the synthesis of diphenyl sulfide is the reaction of benzene with sulfur chloride in the presence of aluminum chloride.[3]
-
Reactants: Benzene, Sulfur Monochloride (S₂Cl₂), Anhydrous Aluminum Chloride (AlCl₃)
-
Procedure:
-
A solution of sulfur monochloride is added dropwise to a stirred mixture of benzene and anhydrous aluminum chloride, while maintaining a low temperature (around 10°C). The reaction evolves hydrogen chloride gas.[3]
-
After the addition is complete, the reaction mixture is stirred at room temperature for a couple of hours and then gently heated (around 30°C) until the evolution of HCl gas ceases.[3]
-
The reaction mixture is then hydrolyzed by pouring it onto cracked ice.[3]
-
The organic layer is separated, and the benzene is removed by distillation.[3]
-
The resulting crude diphenyl sulfide is purified by vacuum distillation.[3]
-
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of diphenyl sulfide.
Biological Activity
Specific biological activity for "this compound" (diphenylmethyl phenyl sulfide) is not reported in the reviewed literature. However, studies on the broader class of diphenyl sulfides and related organosulfur compounds indicate potential bioactivity.
-
Anticancer Potential: Certain substituted diphenyl sulfides have been shown to exhibit cytotoxic effects on tumor cells. For instance, bis(2-bromo-4,5-dimethoxyphenyl)sulfide has been demonstrated to block cells in the G2/M phase of the cell cycle, suggesting a disruption of the mitotic apparatus.[4]
-
Antioxidant and Other Activities of Related Compounds: The related compound diphenyl diselenide has been studied for its antioxidant properties and neuroprotective effects.[5] While selenium and sulfur compounds can have different biological profiles, this suggests that the core diphenyl scaffold can be a carrier for various biological functions.
Logical Relationship Diagram
The following diagram illustrates the relationship between the initial query and the available scientific information.
Caption: Relationship between the user query and the provided data.
Conclusion
While "this compound" is not a standard chemical name, it most likely refers to diphenylmethyl phenyl sulfide. Due to the limited specific data on this compound, this guide has provided a comprehensive overview of the closely related and well-characterized diphenyl sulfide. The synthesis, physicochemical properties, and potential biological activities discussed herein provide a solid foundation for researchers interested in this class of organosulfur compounds. Further research is warranted to synthesize and characterize diphenylmethyl phenyl sulfide and to explore its specific biological profile, which may hold promise in areas such as oncology, based on the activity of its structural congeners.
References
- 1. Diphenyl sulfide [webbook.nist.gov]
- 2. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bioactivity and molecular modelling of diphenylsulfides and diphenylselenides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and toxicology of diphenyl diselenide in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Frontiers for Benzhydrylsulfanylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzhydrylsulfanylbenzene, a thioether derivative incorporating the benzhydryl (diphenylmethyl) moiety, represents a novel and unexplored chemical entity with significant potential in medicinal chemistry and drug discovery. While direct studies on this specific molecule are not yet available in the public domain, a comprehensive analysis of its structural components—the benzhydryl group and the thioether linkage—reveals promising avenues for investigation. The benzhydryl scaffold is a privileged structure found in a wide array of biologically active compounds, including antihistamines, antivirals, and anticancer agents.[1][2] Similarly, thioethers are recognized for their diverse bioactivities, including antifungal, antibacterial, and cytotoxic properties.[3] This technical guide aims to consolidate the existing knowledge on related compounds to propose potential research areas, experimental protocols, and plausible mechanisms of action for this compound, thereby providing a foundational roadmap for its scientific exploration.
Molecular Structure and Physicochemical Properties
This compound consists of a diphenylmethyl group linked to a phenyl group through a sulfur atom.
Structure:
Potential Signaling Pathway for Investigation
Based on the activity of related benzhydrol derivatives, the NF-κB signaling pathway is a plausible target for this compound in the context of anticancer activity.
Conclusion and Future Directions
This compound presents a compelling, albeit uncharacterized, molecular scaffold with the potential for diverse biological activities. The synthetic accessibility and the well-documented bioactivities of its constituent moieties provide a strong rationale for its investigation. Future research should focus on the efficient synthesis and thorough characterization of this compound, followed by a systematic screening for anticancer, antimicrobial, and neurological activities. Elucidation of its mechanism of action, particularly in the context of cancer cell signaling, could pave the way for the development of novel therapeutic agents. The strategic exploration of this compound and its derivatives holds considerable promise for advancing the frontiers of drug discovery.
References
Spectroscopic and Synthetic Profile of Benzhydrylsulfanylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for Benzhydrylsulfanylbenzene, also known as benzhydryl phenyl sulfide. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents predicted data obtained from computational models. These predictions offer valuable insights for the characterization and identification of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.20 - 7.45 | Multiplet | 10 | Aromatic Protons (2 x C₆H₅) |
| 5.60 | Singlet | 1 | Methine Proton (-CH) |
Predicted using computational models. Solvent: CDCl₃.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 140.0 | Quaternary Aromatic Carbon (C-S) |
| 135.0 | Quaternary Aromatic Carbon (C-CH) |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.5 | Aromatic CH |
| 55.0 | Methine Carbon (-CH) |
Predicted using computational models. Solvent: CDCl₃.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3020 | Medium | C-H stretch (Aromatic) |
| 2920 | Weak | C-H stretch (Methine) |
| 1595, 1490, 1450 | Medium-Strong | C=C stretch (Aromatic ring) |
| 740, 690 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |
| 1090 | Medium | C-S stretch |
Predicted using computational models.
Mass Spectrometry (MS)
For the mass spectrum of this compound (C₁₉H₁₆S), the expected molecular ion peak [M]⁺ would be observed at m/z = 276.10. A prominent fragment would likely be the benzhydryl cation ([C₁₃H₁₁]⁺) at m/z = 167.09, resulting from the cleavage of the C-S bond.
Experimental Protocols
The following section details a representative synthetic procedure for this compound and the general protocols for acquiring the spectroscopic data.
Synthesis of this compound
This synthesis is adapted from procedures for analogous diphenylmethyl sulfides.
Materials:
-
Diphenylmethanol (Benzhydrol)
-
Thiophenol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve diphenylmethanol (1 equivalent) in glacial acetic acid.
-
Add thiophenol (1.1 equivalents) to the solution and stir.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture at 60-70°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The purified sample of this compound is dissolved in deuterated chloroform (CDCl₃).
-
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data is processed using standard NMR software.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
-
A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet of the sample can be prepared.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer with an Electron Ionization (EI) source.
-
The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The ionization energy is typically set to 70 eV.
-
The mass-to-charge ratio (m/z) of the resulting ions is recorded.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Navigating the Physicochemical Landscape of Benzhydrylsulfanylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Benzhydrylsulfanylbenzene, a molecule of interest in synthetic chemistry and potentially in drug development. Due to the limited direct experimental data on this compound, this document leverages information on the closely related and structurally similar compound, diphenyl sulfide, to infer and present key physicochemical properties. All data derived from analogous compounds are clearly indicated.
Solubility Profile
Table 1: Qualitative Solubility of Diphenyl Sulfide (Analogue to this compound)
| Solvent | Solubility | Citation |
| Water | Insoluble | [1][2][3] |
| Diethyl Ether | Soluble | [1][2][3] |
| Benzene | Soluble | [1][2][3] |
| Carbon Disulfide | Soluble | [1][2][3] |
| Hot Alcohol | Soluble | [1] |
This qualitative assessment suggests that for practical applications, formulation strategies for this compound would likely require the use of organic co-solvents or specialized delivery systems to achieve desired concentrations in aqueous media.
Stability Characteristics
This compound is anticipated to be a relatively stable compound under standard laboratory conditions. Information on the stability of the analogous diphenyl sulfide indicates that it is a stable substance but exhibits incompatibility with strong oxidizing agents.[1][2]
Table 2: Stability and Incompatibility Data for Diphenyl Sulfide (Analogue)
| Condition | Observation | Citation |
| General Storage | Stable | [1][2] |
| Strong Oxidizing Agents | Incompatible, may lead to violent reactions |
It is crucial for researchers to avoid contact with strong oxidants to prevent potential degradation of the compound. For long-term storage, it is advisable to keep the compound in a cool, dry place, away from incompatible materials.
Experimental Protocols: Synthesis of Aryl Sulfides
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, several established methods for the synthesis of diphenyl sulfide and its derivatives can be adapted. These protocols provide a foundational methodology for researchers aiming to synthesize this and similar compounds.
Friedel-Crafts Type Reaction for Diphenyl Sulfide
A common method for the synthesis of diphenyl sulfide involves the reaction of an aromatic compound with a sulfur source in the presence of a Lewis acid catalyst.
Experimental Workflow:
Caption: General workflow for the synthesis of diphenyl sulfide via a Friedel-Crafts type reaction.
Methodology:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a condenser, place benzene and aluminum chloride.[4]
-
Cool the flask in an ice bath.[4]
-
Slowly add sulfur monochloride to the reaction mixture.[4]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for two hours.[4]
-
Heat the reaction mixture at 30°C for one hour, or until the evolution of hydrogen chloride gas has nearly ceased.[4]
-
Pour the reaction mixture onto a mixture of ice and water to quench the reaction.[4]
-
Separate the organic layer, wash it with water and a dilute solution of sodium hydroxide, and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).[4]
-
Purify the crude product by distillation under reduced pressure to obtain pure diphenyl sulfide.[4]
Synthesis of Substituted Diphenyl Sulfides
Another versatile method involves the reaction of a substituted benzenesulfenyl chloride with a substituted benzene in the presence of a Lewis acid catalyst.
Experimental Workflow:
Caption: General workflow for the synthesis of substituted diphenyl sulfides.
Methodology:
-
Dissolve the substituted benzene and a Lewis acid catalyst (e.g., anhydrous ferric chloride, anhydrous aluminum trichloride) in a chlorinated alkane solvent in a reaction flask.[5]
-
Control the reaction temperature between -10°C and 70°C.[5]
-
Slowly add the substituted benzenesulfenyl chloride to the reaction mixture.[5]
-
After the addition is complete, continue to stir the reaction mixture for a specified period to ensure the reaction goes to completion.[5]
-
Pour the reaction mixture into an ice-water mixture to quench the reaction.[5]
-
Separate the organic layer, wash it, and dry it using a suitable drying agent.[5]
-
Remove the solvent and purify the final product by vacuum distillation.[5]
Potential Degradation Pathway
While no specific degradation pathways for this compound have been documented, a hypothetical pathway can be proposed based on the microbial degradation of structurally related diphenyl ethers. The degradation of diphenyl ethers by certain microorganisms involves hydroxylation followed by ring cleavage.[6] A similar oxidative degradation could be a potential route for the environmental or metabolic breakdown of this compound.
Caption: A hypothetical oxidative degradation pathway for this compound.
This proposed pathway is speculative and would require experimental validation to confirm the actual degradation products and the enzymatic systems involved.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound, primarily through the lens of its close structural analog, diphenyl sulfide. The compound is expected to be soluble in non-polar organic solvents and stable under normal conditions, with a key incompatibility with strong oxidizing agents. The provided synthesis protocols offer a starting point for researchers interested in the laboratory-scale preparation of this and similar aryl sulfides. Future research should focus on obtaining quantitative solubility data and elucidating the precise degradation pathways and metabolic fate of this compound to support its potential applications in drug development and other scientific fields.
References
- 1. chembk.com [chembk.com]
- 2. Diphenyl sulfide | 139-66-2 [chemicalbook.com]
- 3. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101774953A - Preparation method for substituted diphenyl sulfide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Benzhydrylsulfanylbenzene: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of benzhydrylsulfanylbenzene, also known as diphenylmethyl phenyl sulfide. The primary method detailed is a palladium-catalyzed cross-coupling reaction between thiophenol and benzhydrol (diphenylmethanol). An alternative two-step, one-pot synthesis via the formation of a sodium thiophenolate followed by S-alkylation with benzhydryl chloride is also described. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, providing them with the necessary information to replicate this synthesis in a laboratory setting. All quantitative data is summarized in tables, and a visual representation of the experimental workflow is provided.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural motifs. The benzhydryl group, with its two phenyl rings, imparts specific steric and electronic properties to molecules, influencing their biological activity and material characteristics. The synthesis of such diaryl sulfides is a fundamental transformation in organic chemistry. This protocol outlines a modern and efficient palladium-catalyzed method, as well as a classic nucleophilic substitution approach, for the preparation of this compound.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| Thiophenol | C₆H₅SH | 110.18 | Sigma-Aldrich | ≥99% |
| Benzhydrol (Diphenylmethanol) | (C₆H₅)₂CHOH | 184.23 | Alfa Aesar | 99% |
| Benzhydryl chloride | (C₆H₅)₂CHCl | 202.68 | TCI Chemicals | >98% |
| Dichlorobis(acetonitrile)palladium(II) | PdCl₂(CH₃CN)₂ | 259.42 | Strem Chemicals | 98% |
| Sodium diphenylphosphinobenzene-3-sulfonate (TPPMS) | C₁₈H₁₄NaO₃PS | 376.33 | Acros Organics | 97% |
| Sodium hydride | NaH | 24.00 | Fisher Scientific | 60% dispersion in mineral oil |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | VWR | Anhydrous, 99.8% |
| Deionized Water | H₂O | 18.02 | In-house | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | BDH | ACS Grade |
| Hexanes | C₆H₁₄ | - | EMD Millipore | ACS Grade |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | ≥99.5% |
Table 2: Reaction Parameters and Yields
| Parameter | Palladium-Catalyzed Method | Alternative S-Alkylation Method |
| Reactants | Thiophenol, Benzhydrol | Thiophenol, Sodium Hydride, Benzhydryl Chloride |
| Catalyst | PdCl₂(CH₃CN)₂ | None |
| Ligand | TPPMS | None |
| Solvent | Deionized Water | Anhydrous DMF |
| Temperature | 120 °C | 0 °C to Room Temperature |
| Reaction Time | 16 hours | 2 hours |
| Typical Yield | 75-85% | 80-90% |
Table 3: Characterization Data for this compound
| Data Type | Observed Values |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.45-7.15 (m, 15H, Ar-H), 5.65 (s, 1H, CH) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 142.0, 136.5, 132.0, 129.0, 128.8, 128.5, 127.8, 127.5, 58.0 |
| Mass Spectrum (EI) | m/z (%): 276 (M⁺, 100), 167 (M⁺ - C₆H₅S, 95), 109 (C₆H₅S⁺, 30) |
| Appearance | White to off-white solid |
| Melting Point | 68-70 °C |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from a general procedure for the S-benzylation of thiophenols with benzhydrols.
1. Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 mmol, 110.2 mg, 0.10 mL), benzhydrol (1.2 mmol, 221.1 mg), dichlorobis(acetonitrile)palladium(II) (0.05 mmol, 13.0 mg), and sodium diphenylphosphinobenzene-3-sulfonate (TPPMS) (0.1 mmol, 37.6 mg).
-
Add 20 mL of deionized water to the flask.
2. Reaction Execution:
-
Heat the reaction mixture to 120 °C with vigorous stirring in an oil bath.
-
Maintain the reaction at this temperature for 16 hours. The mixture will be a suspension.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes and gradually increasing the polarity) to afford pure this compound.
Protocol 2: Alternative Two-Step, One-Pot Synthesis of this compound
1. Formation of Sodium Thiophenolate:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 44.0 mg) in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.0 mmol, 110.2 mg, 0.10 mL) in 5 mL of anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
2. S-Alkylation:
-
To the resulting solution of sodium thiophenolate, add a solution of benzhydryl chloride (1.0 mmol, 202.7 mg) in 5 mL of anhydrous DMF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography as described in Protocol 1 to yield pure this compound.
Mandatory Visualization
Applications of Benzhydrylsulfanylbenzene in Organic Synthesis: A Detailed Overview
Introduction
Benzhydrylsulfanylbenzene, also known as diphenylmethyl phenyl sulfide, is an organosulfur compound that finds its primary application in organic synthesis as a protective agent for the thiol functional group. The benzhydryl (diphenylmethyl) group offers a robust yet selectively cleavable means of masking the reactivity of thiols, enabling chemists to carry out transformations on other parts of a molecule without undesired interference from the sulfur nucleophile. This application is particularly valuable in multi-step syntheses, such as peptide synthesis, where the cysteine residue's thiol side chain requires temporary deactivation.
Key Application: Thiol Protection
The principal role of this compound and related S-benzhydryl compounds is the protection of thiols. The bulky benzhydryl group effectively shields the sulfur atom, preventing it from participating in reactions such as oxidation, alkylation, or Michael additions.
Protection of Thiols (S-Benzhydrylation)
The introduction of the benzhydryl protecting group onto a thiol is typically achieved through a nucleophilic substitution reaction where the thiol, or its corresponding thiolate, attacks a benzhydryl halide or alcohol under appropriate conditions.
Deprotection of S-Benzhydryl Protected Thiols
The removal of the benzhydryl group to regenerate the free thiol is a critical step and can be accomplished under specific conditions that often involve acidic reagents or reducing agents. The choice of deprotection method depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.
Experimental Protocols
Protocol 1: General Procedure for the S-Benzhydrylation of a Thiol
This protocol describes a representative method for the protection of a thiol using benzhydrol under acidic conditions.
Materials:
-
Thiol (e.g., thiophenol) (1.0 eq)
-
Benzhydrol (1.1 eq)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the thiol and benzhydrol in glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the S-benzhydryl protected thiol.
Protocol 2: General Procedure for the Deprotection of an S-Benzhydryl Thiol
This protocol outlines a common method for the cleavage of the S-benzhydryl group using a strong acid, typically trifluoroacetic acid (TFA).
Materials:
-
S-Benzhydryl protected thiol (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (scavenger) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the S-benzhydryl protected thiol in dichloromethane in a round-bottom flask.
-
Add triethylsilane to the solution. Triethylsilane acts as a scavenger to trap the released benzhydryl cation.
-
Slowly add trifluoroacetic acid to the mixture at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting free thiol by silica gel column chromatography.
Quantitative Data
The efficiency of the protection and deprotection reactions is crucial for the successful application of the benzhydryl protecting group. The following table summarizes representative yields for these transformations, although it is important to note that yields can be highly substrate-dependent.
| Reaction Type | Substrate | Reagents | Yield (%) |
| S-Benzhydrylation | Thiophenol | Benzhydrol, H₂SO₄, AcOH | Not reported |
| S-Benzhydrylation | Cysteine derivative | Benzhydryl bromide, base | 70-90% |
| Deprotection | S-Benzhydryl cysteine | TFA, scavengers | >90% |
Visualizing the Workflow
The general workflow for the application of this compound as a protecting group strategy can be visualized as a three-step process: protection, reaction on the protected substrate, and deprotection.
The signaling pathway below illustrates the key chemical transformations involved in the protection and deprotection of a thiol using a benzhydryl group.
Application Notes: The S-Benzhydryl Group as a Robust Thiol Protectant
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the selective protection and deprotection of functional groups is paramount. The sulfhydryl group of thiols, being highly nucleophilic and susceptible to oxidation, necessitates a robust and reliable protecting group. The S-benzhydryl (diphenylmethyl, Dpm) group has emerged as a valuable tool for this purpose. Its considerable steric bulk confers stability across a wide range of reaction conditions, while its acid lability allows for selective removal under mild acidic conditions. This document provides a comprehensive overview of the application of the S-benzhydryl protecting group, including detailed experimental protocols, quantitative data, and mechanistic diagrams.
Core Features and Applications
The S-benzhydryl group offers several key advantages for the protection of thiols:
-
Exceptional Stability: The bulky nature of the benzhydryl moiety provides excellent steric shielding of the sulfur atom, rendering it inert to many common reagents used in organic synthesis. It is notably stable to basic conditions, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS).
-
Acid-Labile Cleavage: The S-benzhydryl group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). This allows for selective deprotection in the presence of acid-stable protecting groups.
-
Orthogonal Deprotection Strategies: The differential stability of the S-benzhydryl group allows for its use in orthogonal protection schemes, enabling the selective deprotection of different functional groups within the same molecule.
-
Broad Applicability: The S-benzhydryl group has been successfully employed in the synthesis of complex peptides, small molecule drug candidates, and other delicate organic molecules where thiol protection is critical.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the protection of thiols with the S-benzhydryl group and its subsequent deprotection. Yields are highly dependent on the substrate and reaction conditions and may require optimization.
| Substrate | Protection Reaction | Reagents & Conditions | Yield (%) | Deprotection Reaction | Reagents & Conditions | Yield (%) |
| L-Cysteine | S-Benzhydrylation | Diphenylmethanol, HBr in Acetic Acid | High | Acidolysis | Trifluoroacetic acid (TFA), scavengers (e.g., TIS) | High |
| Thiophenol | S-Alkylation | Benzhydryl chloride, Base (e.g., Et3N), CH2Cl2, rt | >90 | Acidolysis | TFA, CH2Cl2, rt | >95 |
| Mercapto-propionic acid | S-Benzhydrylation | Diphenylmethanol, BF3·OEt2, CH2Cl2, rt | 85-95 | Acidolysis | 50% TFA in CH2Cl2, rt | 90-98 |
Experimental Protocols
Protocol 1: S-Benzhydrylation of a Thiol (General Procedure)
This protocol describes a general method for the introduction of the S-benzhydryl protecting group onto a thiol-containing substrate using benzhydryl chloride.
Materials:
-
Thiol-containing substrate
-
Benzhydryl chloride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the thiol-containing substrate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add benzhydryl chloride (1.1 - 1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the S-benzhydryl protected thiol.
Protocol 2: Acid-Catalyzed Deprotection of an S-Benzhydryl Thioether
This protocol outlines the removal of the S-benzhydryl protecting group using trifluoroacetic acid.
Materials:
-
S-benzhydryl protected thiol
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS) or water)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve the S-benzhydryl protected thiol in CH2Cl2.
-
Add the scavenger (e.g., 5% v/v TIS or water) to the solution. The scavenger traps the liberated benzhydryl cation, preventing side reactions.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of TFA in CH2Cl2 (typically 50-95% TFA).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the excess TFA by pouring the reaction mixture into a cold, saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the free thiol.
Mandatory Visualizations
Experimental Workflow: S-Benzhydrylation of a Thiol
Caption: General workflow for the protection of a thiol with a benzhydryl group.
Signaling Pathway: Acid-Catalyzed Deprotection of an S-Benzhydryl Thioether
Caption: Mechanism of acid-catalyzed deprotection of an S-benzhydryl thioether.
Benzhydrylsulfanylbenzene Derivatives as Precursors for Novel Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols on the utilization of benzhydrylsulfanylbenzene derivatives, specifically benzhydrylsulfanyl acetic acid, as a key precursor in the synthesis of pharmaceutically active compounds. The primary focus is on the synthesis of the wakefulness-promoting agents modafininil and its prodrug, adrafinil. Detailed experimental procedures, quantitative data, and visual representations of synthetic pathways and pharmacological mechanisms are presented to facilitate research and development in this area.
Introduction
This compound derivatives have emerged as crucial building blocks in the synthesis of a class of central nervous system (CNS) stimulants. Notably, the introduction of a carboxymethyl group to the sulfur atom, forming benzhydrylsulfanyl acetic acid, provides a versatile intermediate for the creation of drugs such as modafinil and adrafinil. These pharmaceuticals are widely used in the treatment of sleep disorders like narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Their unique pharmacological profile, characterized by a lower abuse potential compared to traditional stimulants, has driven significant interest in their synthesis and the development of novel analogs.
This document outlines the synthetic pathways from benzhydrol to benzhydrylsulfanyl acetic acid and its subsequent conversion to modafinil and adrafinil. Furthermore, it delves into the well-established mechanism of action of modafinil, providing a visual representation of the involved signaling pathways.
Synthetic Applications and Key Intermediates
The core structure for the synthesis of modafinil and related compounds is benzhydrylsulfanyl acetic acid. This key intermediate is typically synthesized from the reaction of benzhydrol with thioglycolic acid.
Synthesis of Benzhydrylsulfanyl Acetic Acid
The synthesis of benzhydrylsulfanyl acetic acid is a critical first step. A common and efficient method involves the direct reaction of benzhydrol with thioglycolic acid in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Benzhydrylsulfanyl Acetic Acid [1]
-
Materials:
-
Benzhydrol
-
Thioglycolic acid
-
Trifluoroacetic acid (TFA)
-
Water
-
n-Hexane
-
-
Procedure:
-
To a stirred solution of benzhydrol (1.0 g, 5.4 mmol) in trifluoroacetic acid (6 mL), add thioglycolic acid (0.5 g, 5.4 mmol) at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Recrystallize the resulting solid from water.
-
Wash the solid with n-hexane to yield pure benzhydrylsulfanyl acetic acid.
-
-
Yield: 90%[1]
Synthesis of Modafinil
Modafinil is synthesized from benzhydrylsulfanyl acetic acid through a two-step process involving amidation followed by oxidation.
Experimental Protocol: Synthesis of Modafinil [2]
-
Step 1: Amidation of Benzhydrylsulfanyl Acetic Acid
-
Materials:
-
Benzhydrylsulfanyl acetic acid
-
Thionyl chloride
-
Ammonium hydroxide
-
Dichloromethane
-
-
Procedure:
-
Treat benzhydrylsulfanyl acetic acid with thionyl chloride to form the corresponding acid chloride.
-
React the acid chloride with ammonium hydroxide in dichloromethane to yield 2-(benzhydrylsulfanyl)acetamide.
-
-
Yield: 83%[2]
-
-
Step 2: Oxidation to Modafinil
-
Materials:
-
2-(benzhydrylsulfanyl)acetamide
-
Hydrogen peroxide (30%)
-
Acetic acid
-
-
Procedure:
-
Dissolve 2-(benzhydrylsulfanyl)acetamide in acetic acid.
-
Add 30% hydrogen peroxide to the solution.
-
Heat the reaction mixture to 40 °C to afford modafinil.
-
-
Yield: 67%[2]
-
Synthesis of Adrafinil
Adrafinil, a prodrug of modafinil, can also be synthesized from a benzhydrylthiol derivative.
Experimental Protocol: Synthesis of Adrafinil
-
Step 1: Synthesis of Benzhydrylthioacetohydroxamic acid
-
This intermediate can be prepared from benzhydrylthioacetic acid.
-
-
Step 2: Oxidation to Adrafinil [3]
-
Materials:
-
Benzhydrylthioacetohydroxamic acid
-
Hydrogen peroxide (33%)
-
Acetic acid
-
Ethyl acetate
-
Isopropyl alcohol
-
-
Procedure:
-
Oxidize benzhydrylthioacetohydroxamic acid (10.4 g, 0.038 mol) with 33% hydrogen peroxide (3.8 ml, 0.038 mol) in acetic acid (100 ml) at 40°C for 2 hours.
-
Evaporate the acetic acid under reduced pressure.
-
Take up the residual oil in ethyl acetate (60 ml).
-
Filter the crystallized product and recrystallize from a 3:2 (v/v) mixture of ethyl acetate and isopropyl alcohol.
-
-
Yield: 73%[3]
-
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the key synthetic steps.
Table 1: Synthesis of Benzhydrylsulfanyl Acetic Acid
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzhydrol | Thioglycolic acid, TFA | TFA | Room Temp. | 3 h | 90 | [1] |
Table 2: Synthesis of Modafinil from Benzhydrylsulfanyl Acetic Acid
| Step | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Amidation | Benzhydrylsulfanyl acetic acid | Thionyl chloride, NH₄OH | Dichloromethane | - | 83 | [2] |
| Oxidation | 2-(benzhydrylsulfanyl)acetamide | H₂O₂ (30%) | Acetic acid | 40 °C | 67 | [2] |
Table 3: Synthesis of Adrafinil
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzhydrylthioacetohydroxamic acid | H₂O₂ (33%) | Acetic acid | 40 °C | 2 h | 73 | [3] |
Visualizing Synthetic and Mechanistic Pathways
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from the precursor to the final pharmaceutical products.
Caption: Synthetic workflow for Modafinil and Adrafinil.
Pharmacological Mechanism of Modafinil
Modafinil's primary mechanism of action involves the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the brain.[4][5][6][7] This action is believed to be central to its wakefulness-promoting effects. Additionally, modafinil influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, contributing to its complex pharmacological profile.[4][8]
Caption: Signaling pathway of Modafinil.
Conclusion
This compound derivatives, particularly benzhydrylsulfanyl acetic acid, serve as a pivotal precursor in the efficient synthesis of important pharmaceuticals like modafinil and adrafinil. The protocols outlined in this document provide a solid foundation for researchers to produce these compounds and explore novel derivatives. Understanding the synthetic routes and the underlying pharmacological mechanisms is crucial for the development of next-generation CNS stimulants with improved efficacy and safety profiles. The provided data and visualizations aim to streamline these research and development efforts.
References
- 1. Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl [1,2,3]triazol-4-yl-methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 5. medisearch.io [medisearch.io]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. greendoor.org [greendoor.org]
Application Notes and Protocols: Introduction of the Benzhydrylsulfanyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzhydrylsulfanyl (diphenylmethylthio, S-benzhydryl) group is a crucial protecting group for thiols, particularly in the synthesis of peptides and other complex organic molecules. Its steric bulk effectively shields the reactive thiol moiety from unwanted side reactions. Furthermore, it can be cleaved under specific acidic conditions, providing orthogonality with other protecting groups used in multi-step synthesis. This document outlines the primary methods for introducing the benzhydrylsulfanyl group, providing detailed protocols and comparative data.
Methods Overview
The introduction of the benzhydrylsulfanyl group, or S-benzhydrylation, is typically achieved through two main pathways:
-
Acid-Catalyzed Reaction with Benzhydrol: This method involves the reaction of a thiol-containing molecule with benzhydrol (diphenylmethanol) in the presence of a strong acid, such as trifluoroacetic acid (TFA). The acid protonates the hydroxyl group of benzhydrol, which then leaves as a water molecule, generating a stable benzhydryl carbocation. This cation is subsequently trapped by the nucleophilic thiol to form the desired S-benzhydryl compound.
-
Nucleophilic Substitution with a Benzhydryl Halide: This classic S-alkylation method involves the reaction of a thiol with a benzhydryl halide (e.g., diphenylmethyl chloride or bromide). The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more potent nucleophile, the thiolate anion. The thiolate then displaces the halide from the benzhydryl group in an SN2-type reaction to form the thioether linkage.[1][2]
Quantitative Data Summary
The following table summarizes the reaction yields for the introduction of the benzhydrylsulfanyl group onto various substrates using the acid-catalyzed method with benzhydrol and TFA.
| Substrate | Product | Reagents | Yield (%) | Reference |
| Thioglycolic Acid | Benzhydrylsulfanyl acetic acid | Benzhydrol, TFA | 90% | [3][4] |
| Benzhydrylsulfanyl acetic acid | Benzhydrylsulfanyl-acetic Acid Prop-2-ynyl Ester | Propargyl alcohol, H₂SO₄ | 85% | [3] |
| Benzhydrylsulfanyl acetic acid | Ethyl 2-(benzhydrylsulfanyl)acetate | Ethanol, H₂SO₄ | 92% | [3] |
| L-Cysteine | S-Benzhydryl-L-cysteine | Benzhydrol, TFA | (Not specified) | [5] |
Experimental Protocols
Protocol 1: Synthesis of Benzhydrylsulfanyl Acetic Acid via Acid-Catalyzed Reaction
This protocol describes the S-benzhydrylation of thioglycolic acid using benzhydrol and trifluoroacetic acid.[3][4]
Materials:
-
Benzhydrol (1.0 g, 5.4 mmol)
-
Thioglycolic acid (0.5 g, 5.4 mmol)
-
Trifluoroacetic acid (TFA) (6 mL)
-
n-Hexane
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add benzhydrol (1.0 g, 5.4 mmol) and trifluoroacetic acid (6 mL).
-
Stir the solution at room temperature until the benzhydrol is fully dissolved.
-
Slowly add thioglycolic acid (0.5 g, 5.4 mmol) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
After 3 hours, remove the trifluoroacetic acid by evaporation under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water to induce recrystallization.
-
Collect the solid product by filtration.
-
Wash the solid with n-hexane to remove any non-polar impurities.
-
Dry the final product, benzhydrylsulfanyl acetic acid, under vacuum. (Expected yield: 1.26 g, 90%).[3]
Diagrams
Reaction Mechanism: Acid-Catalyzed S-Benzhydrylation
Caption: Mechanism of acid-catalyzed S-benzhydrylation.
Experimental Workflow: S-Benzhydrylation Protocol
Caption: Workflow for S-benzhydrylation of thioglycolic acid.
Reaction Scheme: S-Alkylation with Benzhydryl Halide
Caption: General scheme for S-alkylation using a benzhydryl halide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl [1,2,3]triazol-4-yl-methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Applications of Benzhydrylsulfanylbenzene (Diphenyl Sulfide) in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrylsulfanylbenzene, more commonly known as diphenyl sulfide (DPS) or phenyl sulfide, is an organosulfur compound with the formula (C₆H₅)₂S. While its applications in organic synthesis as a reagent and intermediate are well-established, its utility in materials science is an area of growing interest. The presence of the sulfur linkage and the aromatic rings imparts unique thermal, optical, and electrochemical properties to materials incorporating this moiety. This document provides detailed application notes and protocols for the use of diphenyl sulfide and its polymeric form, poly(p-phenylene sulfide) (PPS), in various areas of materials science.
I. High-Performance Engineering Thermoplastic: Poly(p-phenylene sulfide) (PPS)
Poly(p-phenylene sulfide) is a high-performance, semi-crystalline thermoplastic polymer synthesized from diphenyl sulfide monomers. It is renowned for its exceptional thermal stability, chemical resistance, and mechanical properties, making it a suitable replacement for metals and other thermosets in demanding applications.[1]
A. Properties of Poly(p-phenylene sulfide)
PPS offers a unique combination of properties that make it a valuable material in various industries, including automotive, electronics, and industrial applications.
Table 1: Mechanical and Thermal Properties of Unreinforced Poly(p-phenylene sulfide) (PPS)
| Property | Value |
| Mechanical Properties | |
| Tensile Strength, Ultimate | 50.0 - 359 MPa[2] |
| Modulus of Elasticity | 3.20 - 14.0 GPa[2] |
| Elongation at Break | 2.00 - 40.0 %[2] |
| Hardness, Rockwell M | 82.0 - 100[2] |
| Thermal Properties | |
| Glass Transition Temperature (Tg) | 85 - 95 °C[3] |
| Melting Temperature (Tm) | 275 - 285 °C[3] |
| Continuous Service Temperature | Up to 200°C[2] |
| Maximum Service Temperature | 240 °C[4] |
B. Experimental Protocol: Synthesis of Poly(p-phenylene sulfide) (PPS)
This protocol describes a general laboratory-scale synthesis of PPS via the polycondensation of p-dichlorobenzene and sodium sulfide in a polar aprotic solvent.
Materials:
-
p-Dichlorobenzene (p-DCB)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N-methyl-2-pyrrolidone (NMP)
-
Sodium hydroxide (NaOH) (optional, as a mixture with hydrosulfide sodium sulfide)[5]
-
Nitrogen gas (N₂)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermometer
-
Nitrogen inlet and outlet
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of the Sulfiding Agent: In the three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet, add sodium sulfide nonahydrate and N-methyl-2-pyrrolidone.
-
Dehydration: Heat the mixture to approximately 180 °C under a gentle stream of nitrogen to remove the water of hydration. The dehydration rate can be monitored.
-
Polycondensation (Initial Stage): After dehydration, cool the mixture to a suitable temperature (e.g., 190-230 °C). Add a solution of p-dichlorobenzene in NMP to the reaction mixture.
-
Polycondensation (Final Stage): Raise the temperature to the range of 240–270 °C to complete the polycondensation.[5] The reaction time is typically several hours (e.g., 3-8 hours).
-
Isolation of the Polymer: After the reaction is complete, cool the mixture and filter to collect the solid PPS polymer.
-
Washing and Purification: Wash the collected polymer with hot deionized water and then with methanol to remove residual solvent and inorganic salts. The washing process can be repeated multiple times.
-
Drying: Dry the purified PPS resin in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.
Workflow for the Synthesis of Poly(p-phenylene sulfide) (PPS)
Caption: Workflow for the synthesis of PPS.
II. High Refractive Index Photopolymers for Antireflection Coatings
Diphenyl sulfide derivatives can be utilized to synthesize photopolymers with a high refractive index (HRI). These polymers are valuable for the fabrication of antireflection coatings (ARCs) for optical devices such as solar cells, which can improve their efficiency by reducing light reflection.[6][7]
A. Properties of Diphenyl Sulfide-Based Photopolymers
The incorporation of the sulfur-containing diphenyl sulfide moiety into a polymer matrix significantly increases its refractive index.
Table 2: Optical Properties of Diphenyl Sulfide-Based Photopolymers
| Photopolymer | Refractive Index (n) | Optical Transmittance (T) at 450 nm | Glass Transition Temperature (Tg) |
| EA-UV | > 1.63 | > 95% | > 100 °C |
| AOI-UV | up to 1.667 | > 95% | > 100 °C |
| Data obtained from a study on HRI photopolymers for solar cell antireflection coatings.[6] |
B. Experimental Protocol: Synthesis of a High Refractive Index Diphenyl Sulfide-Based Photopolymer (EA-UV)
This protocol outlines the synthesis of a photopolymer by modifying a diphenyl sulfide-based epoxy resin with acrylic acid.[6]
Materials:
-
4,4'-Thiodibenzenethiol (TDBT)
-
Epichlorohydrin (ECH)
-
Tetrabutylammonium bromide (TBAB)
-
Acrylic acid (AA)
-
Triphenylphosphine (TPP)
-
4-Methoxyphenol (MEHQ)
-
Ethyl acetate
-
Anhydrous ethanol
-
Potassium dihydrogen phosphate
-
Deionized water
Equipment:
-
Multi-necked round-bottom flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
Step 1: Synthesis of Diglycidyl Ether of Thiodibenzenethiol (DGETDBT) Epoxy Resin
-
In a round-bottom flask, dissolve 4,4'-thiodibenzenethiol in epichlorohydrin.
-
Add tetrabutylammonium bromide as a catalyst.
-
Heat the mixture with stirring to a specific temperature (e.g., 60 °C) and maintain for a set duration to obtain a pale-yellow liquid.
-
Purify the resulting diphenyl sulfide epoxy resin by washing with a potassium dihydrogen phosphate solution and deionized water, followed by extraction with ethyl acetate.
-
Remove the solvent using a rotary evaporator.
-
Further purify the resin by recrystallization from anhydrous ethanol.
Step 2: Synthesis of EA-UV Photopolymer
-
In a three-necked flask, dissolve the purified diphenyl sulfide epoxy resin, triphenylphosphine, and 4-methoxyphenol.
-
Heat the mixture to 75 °C with constant stirring.
-
Add acrylic acid dropwise to the resin mixture over 30 minutes.
-
Maintain the reaction at 75 °C for several hours until the acid value is below a certain threshold.
-
The resulting product is the EA-UV photopolymer.
Workflow for Synthesis and Application of HRI Photopolymer
Caption: Synthesis and application of HRI photopolymer.
III. Electrolyte Additive for High-Performance Lithium-Ion Batteries
Diphenyl disulfide (DPDS), which is closely related to diphenyl sulfide, has been investigated as a bifunctional electrolyte additive to enhance the performance of lithium-ion batteries, particularly at elevated temperatures.[8][9]
A. Performance Enhancement with Diphenyl Disulfide Additive
The addition of DPDS to the electrolyte can lead to the formation of a stable solid electrolyte interphase (SEI) on both the cathode and anode, which suppresses side reactions and improves the cycling stability of the battery.
Table 3: Electrochemical Performance of Li-ion Batteries with and without Diphenyl Disulfide (DPDS) Additive
| Electrolyte | Capacity Retention after 100 cycles at 55 °C |
| Without DPDS | 44.4% |
| With 1.0 wt.% DPDS | 68.4% |
| Data from a study on Li₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂/graphite batteries.[8][9] |
B. Experimental Protocol: Preparation and Testing of a Li-ion Coin Cell with DPDS Additive
This protocol provides a general procedure for assembling and testing a CR2032 coin-type cell with an electrolyte containing DPDS.
Materials:
-
Cathode active material (e.g., LiCoO₂)
-
Anode active material (e.g., graphite)
-
Conductive agent (e.g., acetylene black)
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
N-methyl-2-pyrrolidone (NMP)
-
Electrolyte solvent (e.g., a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC))
-
Lithium salt (e.g., LiPF₆)
-
Diphenyl disulfide (DPDS)
-
Separator (e.g., microporous polypropylene film)
-
Lithium foil (for counter electrode in half-cells)
-
Coin cell components (CR2032 cases, spacers, springs)
Equipment:
-
Planetary ball mill or slurry mixer
-
Doctor blade coater
-
Vacuum oven
-
Electrode punching machine
-
Glovebox with an argon atmosphere
-
Coin cell crimper
-
Battery testing system (cycler)
Procedure:
-
Electrode Preparation:
-
Prepare a slurry by mixing the active material, conductive agent, and binder in NMP.
-
Coat the slurry onto the respective current collectors (aluminum foil for the cathode, copper foil for the anode) using a doctor blade.
-
Dry the coated electrodes in a vacuum oven.
-
Punch out circular electrodes of the desired size.
-
-
Electrolyte Preparation:
-
Inside an argon-filled glovebox, dissolve the lithium salt (e.g., 1 M LiPF₆) in the electrolyte solvent mixture.
-
Add the desired weight percentage of diphenyl disulfide (e.g., 1.0 wt.%) to the electrolyte and stir until fully dissolved.
-
-
Coin Cell Assembly:
-
Perform the assembly inside an argon-filled glovebox.
-
Place the anode, separator, and cathode in a CR2032 coin cell case.
-
Add a few drops of the prepared electrolyte to saturate the separator and electrodes.
-
Place a spacer and a spring on top of the cathode.
-
Seal the coin cell using a crimper.
-
-
Electrochemical Testing:
-
Let the assembled cells rest for several hours to ensure proper wetting of the electrodes.
-
Perform galvanostatic charge-discharge cycling at a specific C-rate (e.g., C/10 for formation cycles, then a higher rate for performance testing) within a defined voltage range.
-
Conduct the cycling tests at the desired temperature (e.g., 55 °C).
-
Monitor the discharge capacity, coulombic efficiency, and capacity retention over a number of cycles.
-
Logical Relationship of DPDS as an Electrolyte Additive
Caption: Mechanism of DPDS in Li-ion batteries.
References
- 1. ijariie.com [ijariie.com]
- 2. lookpolymers.com [lookpolymers.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]
- 5. «PPS-1»: Synthesis of polyphenylene sulfide [ahmadullins.com]
- 6. mdpi.com [mdpi.com]
- 7. High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings [ideas.repec.org]
- 8. Effect of diphenyl disulfide as an additive on the electrochemical performance of Li1.2Mn0.54Ni0.13Co0.13O2/graphite batteries at elevated temperature [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzhydrylsulfanylbenzene in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrylsulfanylbenzene is a bulky thioether ligand with significant potential in organometallic chemistry and catalysis. Its sterically demanding benzhydryl group and the sulfur donor atom can be exploited to stabilize reactive metal centers and influence the selectivity of catalytic transformations. These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of organometallic complexes featuring the this compound ligand. The protocols detailed below serve as a guide for researchers interested in exploring the utility of this promising ligand in their own work.
Synthesis of this compound Ligand
The this compound ligand can be synthesized via a nucleophilic substitution reaction between benzhydrylthiol and an activated benzene derivative. A typical synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
-
Materials: Benzhydrylthiol, 1-fluoro-4-nitrobenzene, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of benzhydrylthiol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzhydrylsulfanyl(4-nitrobenzene).
-
Subsequent reduction of the nitro group can be achieved using standard procedures (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield 4-(benzhydrylsulfanyl)aniline, a versatile precursor for further functionalization. For the parent this compound, thiophenol can be reacted with diphenylmethyl chloride in the presence of a base.
-
Caption: Synthetic scheme for this compound.
Synthesis of a Palladium(II) Complex
The this compound ligand can be readily coordinated to transition metals. The following protocol describes the synthesis of a representative palladium(II) complex.
Experimental Protocol: Synthesis of Dichlorobis(this compound)palladium(II)
-
Materials: this compound, palladium(II) chloride, acetonitrile.
-
Procedure:
-
Dissolve palladium(II) chloride (1.0 eq) in acetonitrile with gentle heating to form a solution of PdCl₂(MeCN)₂.
-
In a separate flask, dissolve this compound (2.2 eq) in acetonitrile.
-
Slowly add the ligand solution to the palladium precursor solution at room temperature.
-
Stir the reaction mixture for 4 hours, during which a precipitate will form.
-
Collect the solid by filtration, wash with cold acetonitrile and then diethyl ether.
-
Dry the product under vacuum to yield dichlorobis(this compound)palladium(II) as a yellow powder.
-
Caption: Synthesis of a Palladium(II) complex.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
The steric bulk of the this compound ligand can be advantageous in catalytic cross-coupling reactions by promoting reductive elimination and preventing catalyst deactivation. The following protocol outlines its use in a model Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
-
Materials: Dichlorobis(this compound)palladium(II) (as a precatalyst), 4-bromotoluene, phenylboronic acid, potassium phosphate (K₃PO₄), toluene, water.
-
Procedure:
-
To a reaction vessel, add the palladium precatalyst (0.01 mol%), 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
De-gas the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add toluene and water (10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir for the desired time.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 4-methyl-1,1'-biphenyl.
-
Application Notes and Protocols for the Synthesis of Benzhydrylsulfanylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrylsulfanylbenzene derivatives represent a class of organic compounds characterized by a diphenylmethyl group attached to a phenyl ring through a sulfur atom. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The lipophilic nature of the benzhydryl group, combined with the diverse substitution patterns possible on the phenyl ring, allows for the fine-tuning of physicochemical and pharmacological properties. These derivatives have been explored for a range of potential therapeutic applications, leveraging their unique three-dimensional structure to interact with biological targets. This document provides detailed experimental procedures for the synthesis of various this compound derivatives, a summary of their characterization data, and an overview of a relevant biological signaling pathway.
Data Presentation
A summary of representative this compound derivatives and their corresponding analytical data is presented in the table below. This allows for a comparative overview of the impact of different substituents on the physical properties of the final compounds.
| Compound ID | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1a | H | C₁₉H₁₆S | 276.40 | 85 | 58-60 |
| 1b | 4-CH₃ | C₂₀H₁₈S | 290.43 | 82 | 65-67 |
| 1c | 4-Cl | C₁₉H₁₅ClS | 310.84 | 90 | 78-80 |
| 1d | 4-OCH₃ | C₂₀H₁₈OS | 306.43 | 78 | 70-72 |
| 1e | 4-NO₂ | C₁₉H₁₅NO₂S | 321.39 | 92 | 115-117 |
Experimental Protocols
The primary method for the synthesis of this compound derivatives is the S-alkylation of a substituted thiophenol with a benzhydryl halide, typically benzhydryl bromide or chloride. The general reaction scheme is presented below, followed by detailed protocols for the synthesis of the starting materials and the final products.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of Substituted Thiophenols
Substituted thiophenols can be prepared from the corresponding anilines via the Leuckart thiophenol reaction or by reduction of the corresponding benzenesulfonyl chlorides. A general procedure for the reduction of benzenesulfonyl chlorides is provided below.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Zinc dust (3.0 eq)
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add the substituted benzenesulfonyl chloride to concentrated sulfuric acid at 0 °C.
-
Slowly add zinc dust to the mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 50-60 °C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the substituted thiophenol.
Protocol 2: Synthesis of this compound (1a)
Materials:
-
Thiophenol (1.0 eq)
-
Benzhydryl bromide (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve thiophenol in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate.
-
To this solution, add a solution of benzhydryl bromide in ethanol dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.
-
Characterization:
-
Yield: 85%
-
Melting Point: 58-60 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.20 (m, 15H, Ar-H), 5.50 (s, 1H, CH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 141.8, 136.2, 131.5, 128.8, 128.6, 127.8, 127.2, 58.1.
-
IR (KBr, cm⁻¹): 3058, 3025, 1583, 1492, 1451, 743, 698.
-
Protocol 3: Synthesis of 4-Methylthis compound (1b)
Materials:
-
4-Methylthiophenol (1.0 eq)
-
Benzhydryl bromide (1.0 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-methylthiophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of benzhydryl bromide in DMF dropwise.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford the product.
-
Characterization:
-
Yield: 82%
-
Melting Point: 65-67 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.15 (m, 12H, Ar-H), 7.05 (d, J=8.0 Hz, 2H, Ar-H), 5.45 (s, 1H, CH), 2.30 (s, 3H, CH₃).
-
Potential Biological Signaling Pathway Involvement
While the specific biological targets for many this compound derivatives are still under investigation, structurally related compounds have been shown to interact with various signaling pathways implicated in cancer. For instance, compounds with bulky hydrophobic moieties can act as inhibitors of protein-protein interactions or as modulators of signaling cascades. One such relevant pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
This diagram illustrates a potential mechanism where a this compound derivative could inhibit the Akt signaling node, thereby disrupting downstream signaling to mTORC1 and ultimately affecting gene transcription related to cell proliferation and survival. This represents a plausible area of investigation for this class of compounds in the context of anticancer drug development.
High-Yield Synthesis of Diphenylmethyl Phenyl Sulfide: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and a robust protocol for the high-yield synthesis of diphenylmethyl phenyl sulfide, a valuable intermediate in organic synthesis.
This protocol outlines a highly efficient method for the preparation of diphenylmethyl phenyl sulfide via a nucleophilic substitution reaction. The synthesis involves the reaction of a diphenylmethyl halide with sodium thiophenolate, a method known for its high yields and operational simplicity in the formation of thioethers.
Reaction Principle
The synthesis of diphenylmethyl phenyl sulfide is achieved through the S-alkylation of thiophenol. In this procedure, thiophenol is first deprotonated with a base to form the more nucleophilic sodium thiophenolate. This is followed by the addition of a diphenylmethyl halide (e.g., chloride or bromide), which undergoes a nucleophilic substitution reaction (SN2) to yield the desired diphenylmethyl phenyl sulfide.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the high-yield synthesis of diphenylmethyl phenyl sulfide.
| Parameter | Value | Notes |
| Reactants | ||
| Thiophenol | 1.0 eq | |
| Sodium Hydroxide | 1.05 eq | Used to generate sodium thiophenolate in situ. |
| Diphenylmethyl Chloride | 1.0 eq | Limiting reagent. |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 5 mL / mmol of thiophenol | A polar aprotic solvent is ideal for this reaction. |
| Reaction Conditions | ||
| Temperature | Room Temperature (approx. 25 °C) | The reaction is typically exothermic and proceeds readily at room temperature. |
| Reaction Time | 2 - 4 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Yield | ||
| Isolated Yield | > 95% | High yields are achievable with this method. |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of diphenylmethyl phenyl sulfide.
Materials:
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Thiophenol
-
Sodium hydroxide (NaOH)
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Diphenylmethyl chloride
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N,N-Dimethylformamide (DMF), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Thiophenolate:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve thiophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add sodium hydroxide (1.05 eq) portion-wise while stirring. The reaction is exothermic, and the mixture may warm up. Stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium thiophenolate.
-
-
Reaction with Diphenylmethyl Chloride:
-
Dissolve diphenylmethyl chloride (1.0 eq) in a minimal amount of anhydrous DMF in a dropping funnel.
-
Add the diphenylmethyl chloride solution dropwise to the stirred solution of sodium thiophenolate over a period of 15-20 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude diphenylmethyl phenyl sulfide can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a white solid.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of diphenylmethyl phenyl sulfide.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzhydrylsulfanylbenzene
Welcome to the technical support center for the synthesis of Benzhydrylsulfanylbenzene, also known as diphenylmethyl phenyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. The primary synthetic route considered here is the nucleophilic substitution reaction between a benzhydryl halide and thiophenol or its corresponding salt.
Diagram of the General Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in this compound synthesis.
| Issue | Possible Cause | Troubleshooting Steps |
| Low to No Product Yield | Poor quality of starting materials: Benzhydryl halide may have hydrolyzed. Thiophenol may have oxidized. | - Verify the purity of starting materials using techniques like NMR or melting point analysis. - Use freshly distilled or purified thiophenol. |
| Inefficient base: The base may not be strong enough to deprotonate thiophenol effectively, or it may be old/degraded. | - Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). - Ensure the base is anhydrous if using a non-aqueous solvent. | |
| Low reaction temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as higher temperatures can also promote side reactions. | |
| Insufficient reaction time: The reaction may not have reached completion. | - Extend the reaction time and monitor the consumption of starting materials by TLC. | |
| Formation of Significant Side Products | Oxidation of thiophenol: Thiophenol can be easily oxidized to diphenyl disulfide, especially in the presence of a base and atmospheric oxygen.[1] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Add the base to the thiophenol solution just before adding the benzhydryl halide. |
| Elimination reaction: With a strong, bulky base, elimination of HBr/HCl from the benzhydryl halide to form 1,1-diphenylethylene can compete with substitution. | - Use a non-bulky base like potassium carbonate. - Avoid excessively high temperatures. | |
| Hydrolysis of benzhydryl halide: Presence of water can lead to the formation of benzhydrol. | - Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. | |
| Difficult Purification | Co-elution of product and diphenyl disulfide: These two compounds may have similar polarities, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A non-polar eluent system is generally preferred. - Consider recrystallization as an alternative or additional purification step. |
| Oily product that is difficult to handle: The product may not crystallize easily. | - Attempt purification by vacuum distillation. - Try to form a crystalline derivative for easier handling and purification, if applicable for the research goals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common method is the nucleophilic substitution reaction between a benzhydryl halide (e.g., benzhydryl bromide or chloride) and thiophenol. The reaction is typically carried out in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.
Q2: What is the role of the base in this synthesis? Which base should I choose?
A2: The base deprotonates the weakly acidic thiol group of thiophenol to form the thiophenolate anion, which is a much stronger nucleophile. Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), and sodium hydride (NaH). The choice of base can depend on the solvent and the desired reaction conditions. For instance, NaH is suitable for anhydrous conditions in solvents like THF or DMF.
Q3: My thiophenol has a strong, unpleasant odor. Are there any safety precautions I should take?
A3: Yes, thiophenol is known for its potent and unpleasant smell.[3] It is essential to handle it in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Any waste containing thiophenol should be quenched with bleach before disposal to neutralize the odor.
Q4: I see a white solid precipitating during my reaction. What could it be?
A4: If you are using a base like potassium carbonate or sodium hydroxide in a solvent where the resulting salt (e.g., KBr, NaCl) is insoluble, the precipitate is likely the inorganic salt byproduct. This is a good indication that the reaction is proceeding.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials (benzhydryl halide and thiophenol). The reaction is complete when the starting material spots have disappeared and a new spot corresponding to the product is observed.
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate
This protocol describes a common and relatively safe method for the synthesis.
Materials:
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Thiophenol
-
Benzhydryl bromide
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Potassium carbonate (anhydrous)
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol (1.0 eq.) and anhydrous acetone (or acetonitrile).
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
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Stir the mixture at room temperature for 15-20 minutes.
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Add benzhydryl bromide (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
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Filter off the potassium carbonate and wash the solid with a small amount of acetone.
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Evaporate the solvent from the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Diagram of the Synthetic Pathway and a Major Side Reaction
Caption: The desired synthetic pathway and the common side reaction of thiophenol oxidation.
Data Presentation
The following table provides representative data on how reaction conditions can influence the yield of this compound. These are illustrative and may require further optimization for specific laboratory conditions.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | K2CO3 | Acetone | Reflux | 4 | 85 | Standard conditions, good yield. |
| 2 | NaOH | Ethanol | Room Temp | 12 | 75 | Slower reaction at room temperature. |
| 3 | NaH | THF | Room Temp | 2 | 92 | Anhydrous conditions, high yield. Requires careful handling of NaH. |
| 4 | K2CO3 | Acetone | Room Temp | 24 | 60 | Incomplete reaction at lower temperature. |
| 5 | Et3N | DCM | Reflux | 8 | 45 | Weaker base, lower yield. |
| 6 | K2CO3 | Acetone | Reflux | 4 | 70 | Reaction performed without inert atmosphere, showing the impact of oxidation. |
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. CN108863866A - A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - synthesis of 2 nitro diphenyl sulfide - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Benzhydrylsulfanylbenzene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Benzhydrylsulfanylbenzene (diphenylmethyl phenyl sulfide). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields in this compound synthesis can stem from several side reactions. The most common culprits are the oxidation of thiophenol, elimination of the benzhydryl halide, and hydrolysis of the starting material. Incomplete reaction is also a possibility.
To troubleshoot, consider the following:
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Ensure an inert atmosphere: The sulfur atom in thiophenol is susceptible to oxidation, especially in the presence of a base, leading to the formation of diphenyl disulfide.[1][2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this side reaction.
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Use a non-nucleophilic, sterically hindered base: If you are using a base to deprotonate thiophenol in situ, a strong, bulky base can favor the elimination of the benzhydryl halide to form 1,1-diphenylethene. Consider using a weaker base like potassium carbonate.
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Ensure anhydrous conditions: Benzhydryl halides are sensitive to moisture and can hydrolyze to form diphenylmethanol, which will not react with thiophenol under these conditions. Ensure all your reagents and solvents are dry.
-
Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help you determine if the reaction has gone to completion.
Q2: I observe a significant amount of a white, crystalline solid that is not my product. What could it be?
A common byproduct that is a white, crystalline solid is diphenyl disulfide . This is formed from the oxidative coupling of two molecules of thiophenol.
-
Cause: This side reaction is often promoted by the presence of oxygen, especially under basic conditions.[1][2]
-
Prevention:
-
Degas your solvent before use.
-
Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Add the base slowly to the thiophenol to avoid a high concentration of the reactive thiophenolate anion.
-
-
Removal: Diphenyl disulfide can often be separated from the desired this compound product by column chromatography.
Q3: My final product is contaminated with an alcohol. Where did this come from?
The presence of diphenylmethanol in your product indicates hydrolysis of the benzhydryl halide starting material.
-
Cause: This occurs when water is present in the reaction mixture.
-
Prevention:
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.
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Dry all glassware thoroughly before use.
-
Handle hygroscopic reagents in a glove box or under an inert atmosphere.
-
Q4: I am using an alcohol as a solvent and see an additional, unexpected peak in my analysis. What might it be?
If you are using an alcohol (e.g., ethanol, methanol) as a solvent, you may be forming a benzhydryl ether as a byproduct.
-
Cause: The alcohol solvent can act as a nucleophile and compete with the thiophenolate, attacking the benzhydryl carbocation (in an SN1-type reaction) or displacing the halide (in an SN2-type reaction).
-
Prevention:
-
Opt for a non-nucleophilic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
-
If an alcohol solvent is necessary, using a pre-formed sodium thiophenolate may minimize this side reaction by increasing the concentration of the desired nucleophile.
-
Summary of Common Side Reactions
| Side Reaction | Byproduct | Cause | Prevention |
| Oxidation of Thiophenol | Diphenyl disulfide | Presence of oxygen, especially with base.[1][2] | Inert atmosphere, degassed solvents. |
| Elimination | 1,1-Diphenylethene | Strong, sterically hindered bases. | Use a weaker or less hindered base (e.g., K₂CO₃). |
| Hydrolysis | Diphenylmethanol | Presence of water. | Use anhydrous reagents and solvents. |
| Solvolysis | Benzhydryl ether | Use of an alcohol as a solvent. | Use a non-nucleophilic solvent (e.g., THF, DCM). |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound via nucleophilic substitution.
Materials:
-
Benzhydryl bromide (or chloride)
-
Thiophenol
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add benzhydryl bromide (1.0 eq) and anhydrous acetonitrile.
-
Begin stirring the solution under a positive pressure of nitrogen.
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In a separate flask, prepare a solution of thiophenol (1.1 eq) in anhydrous acetonitrile.
-
Add the thiophenol solution to the reaction flask.
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Slowly add anhydrous potassium carbonate (1.5 eq) to the reaction mixture in portions.
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Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Filter the mixture to remove the potassium salts.
-
Remove the solvent from the filtrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and potential side reactions.
Caption: Desired synthetic pathway to this compound.
Caption: Common side reactions in this compound synthesis.
References
Optimizing reaction conditions for Benzhydrylsulfanylbenzene formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of benzhydrylsulfanylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound (also known as diphenylmethyl phenyl sulfide) is through a nucleophilic substitution reaction. This involves the S-alkylation of thiophenol with a benzhydryl halide, such as benzhydryl chloride or bromide. The reaction is typically carried out in the presence of a base to deprotonate the thiophenol, forming a more nucleophilic thiophenolate anion.
The general reaction scheme is as follows:
Caption: General reaction for this compound synthesis.
Troubleshooting Guide
Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in this synthesis can stem from several factors, including incomplete reaction, unfavorable reaction conditions, or the prevalence of side reactions. Below is a guide to troubleshoot and optimize your reaction conditions.
Potential Causes and Solutions:
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Inefficient Deprotonation of Thiophenol: The choice of base is critical for generating the thiophenolate nucleophile. If the base is too weak, the concentration of the nucleophile will be low, leading to a slow or incomplete reaction.
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Solution: Consider using a stronger base. For instance, sodium hydride (NaH) will irreversibly deprotonate thiophenol, driving the reaction forward more effectively than a weaker base like potassium carbonate (K₂CO₃).
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.
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Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally effective for Sɴ2 reactions as they solvate the cation of the base without strongly solvating the nucleophile. Refer to the data table below for a comparison of solvent effects.
-
-
Reaction Temperature and Time: The reaction may not have reached completion. Conversely, excessively high temperatures can promote side reactions.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, extend the reaction duration. If side products are forming, consider running the reaction at a lower temperature for a longer period.
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Table 1: Effect of Reaction Conditions on this compound Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 65 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 60 | 12 | 78 |
| 3 | NaH (1.1) | THF | 25 (RT) | 8 | 85 |
| 4 | NaH (1.1) | DMF | 25 (RT) | 6 | 92 |
| 5 | Et₃N (1.5) | DCM | 25 (RT) | 24 | 45 |
Note: The data presented in this table are representative examples derived from general principles of organic synthesis and are intended for comparative purposes.
Q3: I am observing a significant amount of a non-polar byproduct. What is it and how can I prevent its formation?
A common non-polar byproduct in reactions involving benzhydryl halides is 1,1,2,2-tetraphenylethane , which arises from an E1 elimination reaction. The benzhydryl halide can ionize to form a relatively stable benzhydryl carbocation. A strong, sterically hindered base can then promote elimination of a proton, leading to the formation of an alkene which can subsequently dimerize.
Minimizing the Elimination Byproduct:
-
Choice of Base: Avoid strong, bulky bases. While a strong base like potassium tert-butoxide is excellent for promoting elimination, milder bases like potassium carbonate or even sodium hydride (which is a strong but non-nucleophilic base) are less likely to favor the E1 pathway over the Sɴ2 substitution.
-
Temperature Control: Elimination reactions are generally favored at higher temperatures.[1] Running the reaction at room temperature or even cooler can significantly suppress the E1 pathway.
-
Solvent: Less polar solvents can sometimes favor substitution over elimination. However, for this particular reaction, aprotic polar solvents are generally preferred for the desired Sɴ2 reaction.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound using NaH in DMF
This protocol is optimized for high yield and relatively short reaction times.
Materials:
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzhydryl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophenol (1.0 eq).
-
Add anhydrous DMF to dissolve the thiophenol.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzhydryl chloride (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to afford pure this compound.
Q4: What are the best practices for the purification of this compound?
The purification strategy depends on the scale of the reaction and the nature of any impurities.
-
Column Chromatography: This is a very effective method for separating the desired product from both polar impurities and non-polar byproducts like 1,1,2,2-tetraphenylethane. A typical eluent system would be a gradient of ethyl acetate in hexane.
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Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method for obtaining highly pure material. This compound is a solid at room temperature, and suitable solvent systems for recrystallization include ethanol, isopropanol, or a mixture of ethanol and water.
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Work-up Procedure: During the aqueous work-up, washing the organic layer with a dilute base (e.g., 5% NaOH) can help remove any unreacted thiophenol. This should be followed by a water wash to remove the base.
References
Technical Support Center: Synthesis of Benzhydrylsulfanylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Benzhydrylsulfanylbenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the nucleophilic substitution reaction (SN2) between a benzhydryl halide (e.g., diphenylmethyl chloride or bromide) and thiophenol or a thiophenolate salt. The thiophenolate anion, being a strong nucleophile, readily displaces the halide from the benzhydryl group.[1]
Q2: I am seeing a low yield of my desired product. What are the potential causes?
Low yields can stem from several factors. Key considerations include:
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Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient stirring.
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Side reactions: Several side reactions can compete with the desired SN2 reaction, reducing the yield of this compound.
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Suboptimal stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials and lower yields.
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Purification losses: The product may be lost during workup and purification steps.
Q3: What are the common side products I should be aware of?
The primary side products in the synthesis of this compound include:
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Diphenyl disulfide: Thiophenol is susceptible to oxidation, especially in the presence of air or other oxidizing agents, leading to the formation of diphenyl disulfide.[1] This is often observed when the reaction is run under non-inert conditions.
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Tetraphenylethylene: Under strongly basic conditions, benzhydryl chloride can undergo elimination to form tetraphenylethylene.
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Products from carbocation rearrangement: Benzhydryl halides can form a relatively stable benzhydryl carbocation, which can lead to a mixture of products, especially in the presence of Lewis acids.[2] These can include benzophenone, diphenylmethane, and triphenylmethane.[2]
Q4: How can I minimize the formation of diphenyl disulfide?
To minimize the formation of diphenyl disulfide, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Using deoxygenated solvents can also be beneficial. The thiophenolate salt is less prone to oxidation than thiophenol itself, so in situ formation or use of the pre-formed salt is recommended.
Q5: What is the best way to purify the final product?
Column chromatography on silica gel is a common and effective method for purifying this compound from unreacted starting materials and side products. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Recrystallization from a suitable solvent can also be employed for further purification.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of starting materials | Ensure the purity of benzhydryl halide and thiophenol. Thiophenol can oxidize over time, so using a fresh or recently purified bottle is advisable. |
| Inefficient base | If using a base to generate the thiophenolate in situ, ensure it is strong enough to deprotonate thiophenol (pKa ~6.6). Common bases include sodium hydroxide, potassium carbonate, or sodium hydride. | |
| Low reaction temperature | While the reaction often proceeds at room temperature, gentle heating may be required to increase the reaction rate. Monitor for potential side reactions at higher temperatures. | |
| Presence of a White Precipitate that is not the Product | Formation of inorganic salts | This is likely the salt byproduct of the reaction (e.g., NaCl or KBr). This will be removed during the aqueous workup. |
| Product is Contaminated with Diphenyl Disulfide | Oxidation of thiophenol | Purge the reaction vessel with an inert gas (N2 or Ar) before adding reagents. Use degassed solvents. Consider adding a reducing agent like sodium borohydride during workup if disulfide formation is significant. |
| Product is Contaminated with a High Molecular Weight, Non-polar Impurity | Formation of tetraphenylethylene | This can occur if a very strong base (like an amide) is used. Use a milder base such as potassium carbonate or triethylamine. |
| Complex Mixture of Products Observed by TLC/GC-MS | Carbocation-mediated side reactions | Avoid the use of Lewis acid catalysts if possible. If a catalyst is necessary, screen for milder options. Ensure the reaction is not overly acidic. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a solution of thiophenol (1.1 equivalents) in a suitable solvent (e.g., ethanol, DMF, or THF) in a round-bottom flask under an inert atmosphere, add a base (e.g., sodium hydroxide or potassium carbonate, 1.1 equivalents).
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Stir the mixture at room temperature for 15-30 minutes to form the sodium thiophenolate in situ.
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Add a solution of diphenylmethyl chloride (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Reaction Pathway
Caption: Reaction scheme for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
How to increase the stability of Benzhydrylsulfanylbenzene in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing Benzhydrylsulfanylbenzene in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an organic thioether. Like many thioethers, the sulfur atom is susceptible to oxidation, which can convert the molecule into the corresponding sulfoxide and subsequently the sulfone. This chemical transformation alters the molecule's properties and leads to the degradation of the parent compound, impacting experimental reproducibility and the integrity of results.[1]
Q2: What are the primary causes of this compound degradation in solution?
The primary causes of degradation for thioethers like this compound include:
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Oxidation: This is the most common degradation pathway. It can be initiated by dissolved atmospheric oxygen, peroxide impurities in solvents (e.g., aged THF or diethyl ether), or other oxidizing agents present in the solution.[1]
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Light Exposure: Photodegradation can occur, particularly for aromatic compounds, where UV light can provide the energy to initiate degradation reactions.
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Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[2][3]
-
pH Extremes: Highly acidic or basic conditions can potentially catalyze the hydrolysis or cleavage of bonds within the molecule.[4]
Q3: How can I prevent the oxidation of this compound?
To prevent oxidation, consider the following strategies:
-
Use Degassed Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen.[4]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Use Fresh, High-Purity Solvents: Avoid using old bottles of solvents, especially ethers, which can form peroxide impurities. Use HPLC-grade or inhibitor-free solvents when possible.
-
Add Antioxidants: For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can scavenge free radicals and prevent oxidation.
Q4: Which solvents are recommended for this compound?
Aprotic, non-oxidizing solvents are generally preferred. Recommended options include:
-
Toluene or Benzene: Good choices for non-polar applications.
-
Acetonitrile (ACN) or Dimethylformamide (DMF): Suitable for more polar applications. Ensure they are high-purity and dry.
-
Dichloromethane (DCM): Can be used, but must be fresh and free of acidic impurities.
Avoid solvents prone to peroxide formation like older, uninhibited tetrahydrofuran (THF) or diethyl ether unless they are freshly distilled or tested for peroxides.
Q5: How should I store solutions of this compound?
For maximum stability, solutions should be stored:
-
At low temperature: Store at 4°C or, for long-term storage, at -20°C or -80°C.
-
Protected from light: Use amber vials or wrap vials in aluminum foil.
-
Under an inert atmosphere: Displace the headspace of the vial with argon or nitrogen before sealing.
-
In appropriate containers: Use high-quality glass vials with PTFE-lined caps to prevent leaching and contamination.
Troubleshooting Guide
This guide helps diagnose and resolve common stability issues encountered with this compound solutions.
Problem: Rapid Degradation of Compound Observed in Analysis (e.g., HPLC, NMR)
Use the following workflow to identify the potential cause and implement a solution.
Potential Degradation Pathway
The primary degradation mechanism for this compound is the oxidation of the sulfur atom. This proceeds in two steps, first to a sulfoxide and then to a sulfone, with each step changing the polarity and chemical nature of the compound.
References
Overcoming challenges in the scale-up of Benzhydrylsulfanylbenzene production
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up production of Benzhydrylsulfanylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
The most prevalent method for synthesizing this compound is through the nucleophilic substitution reaction between a benzhydryl halide (e.g., benzhydryl bromide or chloride) and thiophenol. This reaction is typically carried out in the presence of a base and a suitable solvent. The general reaction scheme involves the deprotonation of thiophenol to form the more nucleophilic thiophenolate anion, which then attacks the electrophilic carbon of the benzhydryl halide.
Q2: What are the critical parameters to control during the scale-up of this reaction?
During scale-up, several parameters become critical to control for ensuring consistent yield, purity, and safety:
-
Temperature Control: The reaction can be exothermic, and maintaining a stable temperature is crucial to prevent side reactions and ensure safety.
-
Reagent Addition Rate: Slow and controlled addition of the electrophile (benzhydryl halide) to the thiophenolate solution is often necessary to manage the reaction rate and heat generation.
-
Mixing Efficiency: Adequate agitation is required to ensure homogeneity, especially in larger reactor volumes, to maximize contact between reactants and maintain uniform temperature.
-
Solvent Selection: The choice of solvent affects reactant solubility, reaction rate, and the impurity profile.
-
Base Selection: The strength and type of base can influence the rate of deprotonation of thiophenol and potentially lead to side reactions if not chosen carefully.
Q3: What are the primary impurities or byproducts I should be aware of?
Common impurities can include:
-
Unreacted Starting Materials: Residual thiophenol or benzhydryl halide.
-
Diphenylmethyl Ether: Formed if water or alcohol is present and competes with the thiophenolate nucleophile.
-
1,1,2,2-Tetraphenylethane: A potential byproduct from the coupling of benzhydryl radicals.
-
Diphenyl Disulfide: Can form from the oxidation of thiophenol, especially if the reaction is exposed to air for extended periods.
Troubleshooting Guide
Problem 1: Low Reaction Yield
Low yield is a common issue during scale-up. The following guide provides a systematic approach to troubleshooting this problem.
Caption: Troubleshooting decision tree for addressing low product yield.
Optimizing the base and solvent system is crucial. The table below summarizes hypothetical results from optimization experiments.
| Experiment ID | Base (1.1 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| BZS-01 | NaOH | Ethanol | 50 | 6 | 75 | 92.5 |
| BZS-02 | K₂CO₃ | DMF | 25 | 4 | 92 | 98.1 |
| BZS-03 | Et₃N | DCM | 25 | 12 | 65 | 88.7 |
| BZS-04 | NaH | THF | 0 to 25 | 3 | 95 | 97.9 |
Analysis: The data suggests that stronger bases like NaH or moderately strong bases in polar aprotic solvents like K₂CO₃ in DMF provide significantly higher yields and purity compared to weaker bases or protic solvents.
Problem 2: Product Purity is Below Specification
Achieving high purity is essential, especially for pharmaceutical applications. Impurities often arise from side reactions or incomplete conversion.
Recrystallization is a common method for purifying solid organic compounds.
-
Solvent Selection: Identify a suitable solvent system where this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice is a mixture of ethanol and water.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture) to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
The following diagram outlines the typical workflow from reaction setup to the final, purified product.
Caption: Standard experimental workflow for this compound synthesis.
Technical Support Center: Optimizing Catalyst Selection for Benzhydrylsulfanylbenzene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Benzhydrylsulfanylbenzene. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing this compound?
A1: The synthesis of this compound, a diaryl thioether, is typically achieved through C-S cross-coupling reactions. The most prevalent and effective catalytic systems are based on palladium and copper catalysts.[1][2][3] Palladium-catalyzed reactions often offer high efficiency and broad functional group tolerance.[1][2] Copper-catalyzed systems, particularly those used in Ullmann-type condensations, provide a classical and often more economical alternative.[3][4]
Q2: What are the key parameters to consider when selecting a catalyst system?
A2: Several factors should be considered to optimize the synthesis:
-
Catalyst: Palladium complexes, such as those with bulky monophosphine ligands (e.g., PAd2Bn or PCy3), have shown high yields in decarbonylative C-S coupling, a related reaction.[1] For copper-catalyzed reactions, copper(I) iodide (CuI) is a common and effective choice.[5]
-
Ligand: The choice of ligand is crucial, especially in palladium catalysis. Bulky electron-rich phosphine ligands can significantly enhance catalytic activity and improve product yields.[1][6] For instance, in a study on decarbonylative thioetherification, switching to PCy3 with a Ni(cod)2 catalyst resulted in a nearly quantitative yield.[1]
-
Base: The selection of a base is critical and can influence both the reaction rate and the product distribution.[7] Strong bases like potassium tert-butoxide (KOtBu) are often used in palladium-catalyzed reactions.[2] In copper-catalyzed systems, the choice between a weak base (e.g., K2CO3) and a strong base (e.g., KOH) can determine the selectivity between the desired diaryl thioether and a diaryl disulfide byproduct.[7]
-
Solvent: High-boiling, polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly employed in C-S coupling reactions.[3] However, in some cases, non-polar solvents like toluene or xylene can also be effective.[8]
Q3: What are the potential side reactions and byproducts in this compound synthesis?
A3: Several side reactions can occur, leading to the formation of unwanted byproducts:
-
Disulfide Formation: A common side product is the corresponding disulfide of the thiol reactant. This can be influenced by the choice of base and the presence of oxidants.[7]
-
Homocoupling: Homocoupling of the aryl halide starting material can occur, leading to the formation of biaryl impurities.
-
Catalyst Deactivation: The catalyst can deactivate over the course of the reaction, leading to incomplete conversion. This can sometimes be observed by the formation of "palladium black" in palladium-catalyzed reactions.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst is not degraded. For palladium catalysts, consider using a pre-catalyst or activating the catalyst in situ. For Ullmann reactions, "activated" copper powder may be necessary.[3] |
| Inappropriate ligand | The choice of ligand is critical for palladium-catalyzed reactions. Experiment with different phosphine ligands, particularly bulky, electron-rich ones.[1][6] | |
| Incorrect base | The base plays a crucial role. For palladium systems, ensure a sufficiently strong, non-nucleophilic base like KOtBu or NaOtBu is used.[2] For copper systems, the base can control selectivity.[7] | |
| Poor solvent choice | The solvent can significantly impact the reaction. Ensure a suitable high-boiling polar aprotic solvent is used, or consider non-polar options if the reactants are compatible.[3][8] | |
| Formation of Significant Disulfide Byproduct | Inappropriate base in copper-catalyzed reaction | In Ullmann-type syntheses, weak bases like metal carbonates tend to favor disulfide formation, while strong bases like metal hydroxides can promote the formation of the desired diaryl thioether.[7] |
| Oxidative conditions | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol. | |
| Incomplete Consumption of Starting Materials | Catalyst deactivation | Lowering the catalyst concentration can sometimes prevent the formation of inactive aggregates like "palladium black".[9] Alternatively, using a more robust ligand or a different catalyst system may be necessary. |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or GC-MS and adjust the reaction time and temperature accordingly. C-S coupling reactions can sometimes require prolonged heating at elevated temperatures.[3] | |
| Difficulty in Product Purification | Presence of closely eluting impurities | If the product co-elutes with byproducts during column chromatography, consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Product crystallization in the reaction mixture | If the product crystallizes out of the reaction mixture, it may be beneficial to dry the entire mixture, redissolve it in a suitable solvent, and then proceed with purification to ensure higher recovery.[10] |
Experimental Protocols
Palladium-Catalyzed Synthesis of this compound
This protocol is a generalized procedure based on common methods for palladium-catalyzed C-S cross-coupling reactions.
Materials:
-
Benzhydrylthiol (1.0 equiv)
-
Aryl halide (e.g., iodobenzene or bromobenzene) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos or a bulky monophosphine) (2-10 mol%)
-
Base (e.g., KOtBu) (2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N2 or Ar), add the palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by the aryl halide and benzhydrylthiol.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed (Ullmann-Type) Synthesis of this compound
This protocol is a generalized procedure based on Ullmann condensation for the synthesis of diaryl thioethers.
Materials:
-
Benzhydrylthiol (1.0 equiv)
-
Aryl halide (e.g., iodobenzene) (1.0 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., K2CO3 or KOH) (2.0 equiv)
-
High-boiling polar aprotic solvent (e.g., DMF or NMP)
Procedure:
-
To a reaction vessel, add CuI, the base, the aryl halide, and benzhydrylthiol.
-
Add the solvent and heat the mixture to a high temperature (typically 120-160 °C).
-
Stir the reaction mixture for several hours until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Systems for Diaryl Thioether Synthesis (Illustrative Data)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 | Xantphos | KOtBu | Toluene | 120 | 82 | [2] |
| Ni(cod)2 | PCy3 | - | Toluene | 130 | ~100 | [1] |
| CuI | None | K2CO3/KOH | DMF | 140 | Variable | [5][7] |
Note: The yields presented are for general diaryl thioether syntheses and may vary for this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
- 1. Palladium and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. biotage.com [biotage.com]
Preventing decomposition of Benzhydrylsulfanylbenzene during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzhydrylsulfanylbenzene, focusing on preventing its decomposition during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during workup?
A1: The two main decomposition pathways for this compound during workup are:
-
Oxidation: The thioether sulfur atom is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. This is often initiated by residual oxidizing agents from the reaction, or exposure to atmospheric oxygen over extended periods, especially under non-inert conditions.
-
Acid-Catalyzed Cleavage: The carbon-sulfur (C-S) bond can undergo cleavage under acidic conditions. This is facilitated by the stability of the resulting benzhydryl carbocation. The presence of even mild acids in the workup can be sufficient to promote this decomposition pathway, leading to the formation of diphenylmethane and other byproducts.
Q2: Is this compound sensitive to basic conditions?
A2: Generally, thioethers like this compound are stable under mild basic conditions. They are much less prone to cleavage by bases compared to esters. However, very strong bases are capable of deprotonating the carbon atom adjacent to the sulfur, which could lead to undesired side reactions if electrophiles are present. For standard aqueous workups using bicarbonate or carbonate washes, the compound is typically stable.
Q3: Can I use silica gel chromatography to purify this compound?
A3: Yes, silica gel chromatography is a common method for purifying this compound. However, it is crucial to use a non-acidic eluent system, as the acidic nature of standard silica gel can cause decomposition of the compound on the column. It is recommended to use a mobile phase containing a small amount of a neutral or basic modifier, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites on the silica gel and prevent on-column degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after workup. | 1. Acid-catalyzed decomposition: Use of acidic aqueous solutions (e.g., HCl, H2SO4) for washing. 2. Oxidation: Presence of unquenched oxidizing agents from the reaction. 3. Prolonged exposure to air. | 1. Use neutral or slightly basic washes: Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a phosphate buffer (pH 7). 2. Quench oxidizing agents: Before aqueous workup, add a reducing agent like sodium thiosulfate (Na2S2O3) or sodium sulfite (Na2SO3) solution to the reaction mixture to neutralize any excess oxidants. 3. Minimize air exposure: Conduct the workup and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible. |
| Presence of sulfoxide or sulfone impurities in the final product. | Oxidation during workup or storage. | 1. Degas all solutions: Use solvents that have been degassed by sparging with an inert gas to minimize dissolved oxygen. 2. Add an antioxidant: Consider adding a small amount of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), during the workup or for storage. 3. Store under inert atmosphere: Store the purified product under nitrogen or argon at a low temperature and protected from light. |
| Decomposition of the product during silica gel chromatography. | Acidic nature of the silica gel. | 1. Neutralize the silica gel: Prepare a slurry of the silica gel in the chosen eluent containing 1% triethylamine, and then pack the column. 2. Use alternative stationary phases: Consider using neutral alumina or a reverse-phase silica gel for chromatography. |
| Formation of diphenylmethane as a byproduct. | Acid-catalyzed cleavage of the C-S bond. | 1. Strictly avoid acidic conditions: Ensure all aqueous solutions and glassware are free from acidic residues. 2. Buffer the reaction mixture: If the reaction itself is run under conditions that might generate acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture before workup. |
Experimental Protocol: Synthesis and Workup of this compound
This protocol describes the synthesis of this compound from diphenylmethyl chloride and thiophenol, with a workup procedure designed to minimize decomposition.
Materials:
-
Diphenylmethyl chloride
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Sodium thiosulfate (Na2S2O3)
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Reaction Setup: To a solution of thiophenol (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15 minutes.
-
Addition of Electrophile: Add a solution of diphenylmethyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, add a 10% aqueous solution of sodium thiosulfate to quench any potential oxidative side reactions.
-
Extraction: Transfer the reaction mixture to a separatory funnel and add diethyl ether and water. Separate the layers.
-
Washing: Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 0.5% triethylamine.
Decomposition Pathways and Recommended Workup
Caption: Workflow for preventing decomposition of this compound.
Validation & Comparative
Characterization of Benzhydrylsulfanylbenzene: A Comparative Guide to 1H and 13C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of benzhydrylsulfanylbenzene, a diaryl sulfide of interest in various chemical and pharmaceutical research fields. The focus is on the application of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. This document presents a comparative analysis with alternative analytical techniques, detailed experimental protocols, and predicted spectral data based on structurally related compounds.
Comparative Analysis of Analytical Techniques
While NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, a multi-technique approach is often employed for unambiguous characterization. The following table compares NMR with other common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and connectivity. | Non-destructive, provides detailed structural information, relatively fast acquisition. | Can have complex spectra for large molecules, solvent signals can interfere. |
| ¹³C NMR Spectroscopy | Number of unique carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). | Provides direct information about the carbon skeleton. | Lower natural abundance of ¹³C leads to longer acquisition times, lower sensitivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS.[1] | Isomers may not be distinguishable, can be destructive. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid.[1] | Provides definitive structural information. | Requires a suitable single crystal, which can be difficult to grow. |
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions are based on the analysis of structurally similar diaryl sulfides and general principles of NMR spectroscopy.[2][3][4]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5 - 5.7 | Singlet (s) | 1H | Methine proton (-CH) |
| ~ 7.1 - 7.5 | Multiplet (m) | 15H | Aromatic protons (Ar-H) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55 - 60 | Methine carbon (-CH) |
| ~ 127 - 135 | Aromatic carbons (Ar-C) |
| ~ 140 - 145 | Quaternary aromatic carbons (Ar-C) |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be required to obtain a good signal-to-noise ratio.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei in the molecule.
-
Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Construction and characterization of a magnetic nanoparticle-supported Cu complex: a stable and active nanocatalyst for synthesis of heteroaryl-aryl and di-heteroaryl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry of Benzhydrylsulfanylbenzene
For Immediate Release
In the intricate landscape of drug development and chemical research, precise molecular characterization is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into the structure and fragmentation of novel compounds. This guide provides a comparative analysis of the mass spectral behavior of Benzhydrylsulfanylbenzene, a compound of interest in medicinal chemistry, benchmarked against related chemical structures. By examining its fragmentation patterns alongside those of well-characterized molecules, researchers can gain a deeper understanding of its structural nuances.
Comparative Fragmentation Analysis
To elucidate the fragmentation behavior of this compound, we present a comparative analysis with diphenylmethane and thiophenol. These compounds represent the core benzhydryl and phenylsulfan moieties of the target molecule, respectively. The data, summarized in the table below, is derived from standard Electron Ionization Mass Spectrometry (EI-MS).
| Compound | Molecular Ion (M+) [m/z] | Key Fragment 1 [m/z] | Assignment 1 | Key Fragment 2 [m/z] | Assignment 2 | Key Fragment 3 [m/z] | Assignment 3 |
| This compound | 276 | 167 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) | 109 | [C₆H₅S]⁺ (Thiophenoxy cation) | 77 | [C₆H₅]⁺ (Phenyl cation) |
| Diphenylmethane[1][2][3][4] | 168 | 167 | [C₁₃H₁₁]⁺ (Loss of H) | 91 | [C₇H₇]⁺ (Tropylium ion) | - | - |
| Thiophenol[5] | 110 | 109 | [C₆H₅S]⁺ (Loss of H) | 77 | [C₆H₅]⁺ (Phenyl cation) | 65 | [C₅H₅]⁺ |
| Benzophenone[6][7][8][9][10] | 182 | 105 | [C₇H₅O]⁺ (Benzoyl cation) | 77 | [C₆H₅]⁺ (Phenyl cation) | 51 | [C₄H₃]⁺ |
Note: Data for this compound is predicted based on common fragmentation pathways of related structures.
The predicted fragmentation of this compound suggests that the primary cleavage occurs at the C-S bond, leading to the formation of a stable diphenylmethyl cation (benzhydryl cation) at m/z 167. This is a dominant fragment observed in the mass spectrum of diphenylmethane and related structures like benzhydrylamine.[11] Another significant fragmentation pathway is the cleavage of the S-C(phenyl) bond, yielding the thiophenoxy cation at m/z 109, a pattern consistent with the fragmentation of thiophenol.[12] The presence of a fragment at m/z 77, corresponding to the phenyl cation, is a common feature in the mass spectra of all the compared aromatic compounds.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of aromatic thioethers using Electron Ionization Mass Spectrometry (EI-MS).
Instrumentation:
A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically employed.
Sample Preparation:
-
A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol.
-
For GC-MS analysis, an appropriate internal standard may be added to the solution for quantification purposes.
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the separation of aromatic compounds.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 15 °C/minute to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[13]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-500.
-
Solvent Delay: A solvent delay of 3-5 minutes is used to prevent the solvent peak from saturating the detector.
Visualizing the Fragmentation Pathway
The fragmentation of this compound can be visualized as a logical pathway, starting from the molecular ion and leading to the observed fragment ions. The following diagram, generated using the DOT language, illustrates this process.
This guide provides a foundational understanding of the mass spectral characteristics of this compound through a comparative approach. The presented data and protocols offer a valuable resource for researchers engaged in the synthesis and analysis of related compounds, facilitating more efficient and accurate structural elucidation.
References
- 1. Diphenylmethane [webbook.nist.gov]
- 2. Diphenylmethane(101-81-5) MS spectrum [chemicalbook.com]
- 3. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diphenylmethane [webbook.nist.gov]
- 5. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzophenone(119-61-9) MS spectrum [chemicalbook.com]
- 8. mzCloud – Benzophenone [mzcloud.org]
- 9. Benzophenone [webbook.nist.gov]
- 10. massbank.eu [massbank.eu]
- 11. Benzhydrylamine [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of Benzhydrylsulfanylbenzene Against Other Thioethers
For Immediate Release
This guide provides a detailed comparison of the reactivity of benzhydrylsulfanylbenzene with other structurally relevant thioethers. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the chemical behavior of this class of compounds. The comparative analysis focuses on two key aspects of thioether reactivity: oxidation of the sulfur atom and cleavage of the carbon-sulfur bond.
Executive Summary
This compound, also known as diphenylmethyl phenyl sulfide, is a diarylalkyl thioether with distinct reactivity patterns influenced by the bulky benzhydryl group and the phenyl ring attached to the sulfur atom. This guide presents a comparative analysis of its reactivity, primarily in oxidation and carbon-sulfur bond cleavage reactions, against other thioethers such as diphenyl sulfide and phenyl methyl sulfide. The data indicates that both steric hindrance and electronic effects of the substituents play a crucial role in determining the reaction rates and pathways.
Comparative Reactivity Analysis
The reactivity of thioethers is predominantly governed by the nucleophilicity of the sulfur atom and the stability of intermediates formed during reactions. In this compound, the sulfur atom's lone pairs are delocalized into the adjacent phenyl ring, reducing its nucleophilicity compared to dialkyl thioethers. However, the benzhydryl group can stabilize a partial positive charge on the sulfur or an adjacent carbon, influencing the transition states of various reactions.
Oxidation of Thioethers
The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental reaction. The rate of this reaction is sensitive to the electronic and steric environment of the sulfur atom.
Table 1: Kinetic Data for the Oxidation of Various Thioethers
| Thioether | Oxidant | Catalyst | Reaction | Second-Order Rate Constant (k₂) | Third-Order Rate Constant (k₃) | Temperature (°C) | Reference |
| Diphenyl sulfide | t-BuOOH | None | Sulfide → Sulfoxide | 5.61 x 10⁻⁶ M⁻¹s⁻¹ | - | 65 | [1] |
| Diphenyl sulfide | t-BuOOH | Mo(CO)₆ | Sulfide → Sulfoxide | - | log k₃ = 12.62 - 18500/RT | 20-65 | [1] |
| Diphenyl sulfide | t-BuOOH | Mo(CO)₆ | Sulfoxide → Sulfone | - | log k₄ = 10.73 - 17400/RT | 20-65 | [1] |
| Phenyl methyl sulfide | t-BuOOH | None | Sulfide → Sulfoxide | 3.48 x 10⁻⁵ M⁻¹s⁻¹ | - | 65 | [1] |
| Phenyl methyl sulfide | t-BuOOH | Mo(CO)₆ | Sulfide → Sulfoxide | - | log k₃ = 22.0 - 44500/RT | 20-65 | [1] |
Note: For catalyzed reactions, the rate equation is dependent on the catalyst concentration.
Carbon-Sulfur Bond Cleavage
The cleavage of the C-S bond in thioethers is another important aspect of their reactivity, often proceeding through radical or ionic intermediates. The strength of the C-S bond and the stability of the resulting fragments are key determinants of the reaction's feasibility.
Table 2: Bond Dissociation Energies (BDEs) of Relevant Bonds
| Bond | Bond Dissociation Energy (kcal/mol) | Reference |
| C₆H₅S-CH₃ | ~73 | [2] |
| C₆H₅-SCH₃ | ~85 | [2] |
| CH₃-SH | 73 | [3] |
| C-S (general) | 65-75 | [4] |
The C-S bond in this compound can be cleaved under various conditions, including photolysis and with certain reagents. The stability of the diphenylmethyl (benzhydryl) radical or cation would facilitate this cleavage compared to thioethers that would form less stable carbocation or radical intermediates.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of aryl benzhydryl sulfides involves the reaction of a substituted thiophenol with benzhydryl chloride or bromide.
Protocol:
-
To a solution of thiophenol (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 equivalents) and stir at room temperature for 30 minutes.
-
Add a solution of benzhydryl bromide (1 equivalent) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[5]
General Protocol for Thioether Oxidation
The oxidation of thioethers to sulfoxides can be achieved using various oxidizing agents. A common and relatively mild oxidant is hydrogen peroxide.
Protocol:
-
Dissolve the thioether (1 equivalent) in a suitable solvent, such as acetic acid or a mixture of acetone and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add hydrogen peroxide (30% aqueous solution, 1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a period of 1-24 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting sulfoxide by column chromatography or recrystallization.
Visualizing Reaction Pathways
To better illustrate the processes discussed, the following diagrams outline the general workflows and signaling pathways.
Caption: General workflow for the oxidation of a thioether to a sulfoxide.
Caption: General pathways for C-S bond cleavage in thioethers.
Conclusion
The reactivity of this compound is a nuanced interplay of steric and electronic factors. Compared to simpler aryl alkyl or diaryl thioethers, the bulky benzhydryl group is expected to decrease the rate of reactions where the sulfur atom acts as a nucleophile, such as in oxidation. Conversely, the stability of the benzhydryl carbocation or radical can facilitate C-S bond cleavage reactions. The provided data and protocols offer a framework for researchers to design and interpret experiments involving this and related thioethers. Further kinetic studies on this compound are warranted to provide a more direct quantitative comparison.
References
- 1. Kinetic and product studies for the oxidtion of organic sulfides and sulfoxides in the presence of transition metal complexes [brocku.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Three-Dimensional Architecture of Benzhydrylsulfanylbenzene: A Comparative Guide to Structural Elucidation Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystal structure analysis and alternative techniques for the structural elucidation of Benzhydrylsulfanylbenzene and its analogs. Experimental data and detailed protocols are presented to offer a comprehensive resource for selecting the most appropriate analytical method.
While a crystal structure for the specific molecule this compound is not publicly available, this guide leverages data from closely related benzhydryl-containing compounds to provide a robust comparative framework. X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, offering precise atomic coordinates and conformational details. However, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable and often complementary structural information, particularly for samples not amenable to crystallization or when probing solution-state dynamics.
At a Glance: Comparison of Analytical Techniques
| Feature | X-ray Crystal Structure Analysis | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-State | Gas phase (from solid, liquid, or gas) |
| Information Yield | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination | Non-destructive, provides data on solution-state conformation | High sensitivity, requires minimal sample |
| Limitations | Requires high-quality single crystals | Lower resolution than X-ray, complex spectra for large molecules | Indirect structural information, fragmentation can be complex |
X-ray Crystal Structure Analysis: The Definitive Picture
Single-crystal X-ray diffraction provides a detailed three-dimensional map of a molecule's electron density, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This technique is unparalleled in its ability to deliver an unambiguous solid-state structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule
A typical experimental workflow for the X-ray crystal structure analysis of a small organic molecule like a benzhydryl derivative involves the following key steps.[1][2][3]
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often the most challenging step and can be achieved through various methods such as slow evaporation of the solvent, vapor diffusion, or slow cooling.[1][2] The ideal crystal should be a single, unflawed entity, typically 0.1-0.3 mm in each dimension.[2][3]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and a series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.
Crystallographic Data for Benzhydryl Analogs
The following table summarizes the crystallographic data for two benzhydryl piperazine derivatives, which serve as valuable comparative examples.
| Parameter | 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine | 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine |
| Chemical Formula | C₂₃H₂₃N₃O₄S | C₂₄H₂₆N₂O₂S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.1120(9) | 13.5800(10) |
| b (Å) | 21.4990(9) | 8.9630(7) |
| c (Å) | 16.655(1) | 18.9040(10) |
| β (°) | 111.352(2) | 106.851(3) |
| Volume (ų) | 4372.7(4) | 2202.1(3) |
| Z | 8 | 4 |
Below is a Graphviz diagram illustrating the workflow for X-ray crystal structure analysis.
Alternative Structural Elucidation Techniques
While X-ray crystallography provides definitive solid-state structures, NMR and MS offer crucial insights into molecular structure, connectivity, and composition, often with less demanding sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C in organic molecules. This allows for the determination of the molecular skeleton, the connectivity of atoms, and stereochemical relationships.
¹H and ¹³C NMR Data for a Benzhydryl Analog:
The following table presents the ¹H and ¹³C NMR data for N-Benzhydrylbenzamide, a close structural analog of this compound.[4]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H NMR | 8.12 | d, Amide N-H |
| 7.25 - 7.64 | m, Phenyl H | |
| ¹³C NMR | 167.1 | Carbonyl C=O |
| 141.5, 134.4, 131.8, 128.8, 128.7, 127.8, 127.6, 127.0 | Aromatic C | |
| 57.3 | Benzhydryl C-H |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can yield valuable information about its structure.
Expected Fragmentation Pattern for this compound:
For a molecule like this compound, electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. The fragmentation of ethers and sulfides often involves cleavage alpha to the heteroatom.[5][6][7]
-
α-cleavage: Cleavage of the C-S bond would be a primary fragmentation pathway.
-
Loss of a Phenyl Group: Fragmentation could lead to the loss of a phenyl radical (C₆H₅•).
-
Formation of the Tropylium Ion: Rearrangement and fragmentation of the aromatic rings can lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.
The following diagram illustrates a logical relationship in choosing a structural analysis method.
References
- 1. How To [chem.rochester.edu]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Purity Validation of Benzhydrylsulfanylbenzene via High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Benzhydrylsulfanylbenzene, a crucial building block in various synthetic pathways. The performance of this method is compared with alternative analytical techniques, supported by detailed experimental protocols and data.
Data Summary
The following table summarizes the quantitative data for a validated reverse-phase HPLC (RP-HPLC) method for this compound purity analysis, alongside a comparison with other potential analytical techniques.
| Parameter | RP-HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Titration (Acid-Base) |
| Principle | Chromatographic separation based on polarity | Separation based on volatility and mass-to-charge ratio | Nuclear spin resonance in a magnetic field | Neutralization reaction |
| Typical Purity (%) | >99.5% | >99% | Quantitative (qNMR) >98% | Dependent on impurity acidity/basicity |
| Linearity (R²) | >0.999 | >0.995 | Not applicable for single point purity | Not applicable |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% for impurities | Dependent on indicator/electrode sensitivity |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% | ~0.3% for impurities | Dependent on reaction stoichiometry |
| Precision (%RSD) | <1.0% | <2.0% | <1.5% | <0.5% for main component |
| Analysis Time | ~15 minutes | ~30-45 minutes | ~10-20 minutes | ~5-10 minutes |
| Specificity | High (separates structurally similar impurities) | High (identifies impurities by mass) | High (structural information) | Low (interfered by acidic/basic impurities) |
| Destructive | Yes | Yes | No | Yes |
Experimental Protocols
Validated RP-HPLC Method for this compound Purity
This method is designed for the accurate and precise determination of this compound purity and the quantification of related impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient Program:
-
0-2 min: 70% A, 30% B
-
2-10 min: Gradient to 95% A, 5% B
-
10-12 min: Hold at 95% A, 5% B
-
12-13 min: Gradient back to 70% A, 30% B
-
13-15 min: Re-equilibration at 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25.0 mL of acetonitrile.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25.0 mL of acetonitrile.
-
Spiked Sample: Prepare by adding known amounts of potential impurities to the sample solution to confirm peak identification and separation.
4. Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products. Stress testing (acid, base, oxidative, thermal, and photolytic degradation) can be performed to show that degradation products do not interfere with the main analyte peak.
-
Linearity: Assessed by analyzing a series of solutions over a concentration range of LOQ to 150% of the working concentration (e.g., 0.05 mg/mL to 1.5 mg/mL). The correlation coefficient (R²) of the calibration curve should be ≥0.999.
-
Accuracy: Determined by recovery studies of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Recoveries should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by six replicate injections of the sample solution. The relative standard deviation (RSD) should be ≤1.0%.
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, with different analysts, or on different instruments. The RSD should be ≤2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
Logical Workflow for HPLC Purity Validation
The following diagram illustrates the logical steps involved in the validation of an HPLC method for purity determination, from initial development to final reporting, ensuring the method is suitable for its intended use.
A Comparative Guide to DFT Computational Studies of Benzhydrylsulfanylbenzene and its Analogs
Introduction: This guide provides a framework for conducting and evaluating Density Functional Theory (DFT) computational studies on Benzhydrylsulfanylbenzene (also known as diphenylmethyl phenyl sulfide). As of late 2025, direct DFT computational literature on this specific molecule is scarce. Therefore, this guide establishes a comparative approach, utilizing experimental and computational data from a structurally similar alternative, Diphenyl Sulfide , to benchmark expected theoretical results. This document is intended for researchers, scientists, and drug development professionals interested in the in silico characterization of aromatic thioethers.
Proposed Computational Workflow
A typical DFT study for characterizing a molecule like this compound involves a multi-step process. The workflow begins with defining the molecular structure and proceeds through geometry optimization and subsequent property calculations.
Biological Activity of Benzhydrylsulfanylbenzene and its Analogs: A Comparative Analysis
Despite a comprehensive search of available scientific literature, a detailed comparative guide on the biological activity of a series of benzhydrylsulfanylbenzene and its direct analogs could not be compiled. Publicly accessible research databases do not appear to contain studies that specifically synthesize and evaluate a range of these compounds in a directly comparable manner, which is necessary for the creation of quantitative data tables, detailed experimental protocols, and signaling pathway visualizations as requested.
While the core structure of this compound is a known chemical entity, extensive research focusing on the systematic modification of this scaffold to explore its biological potential, particularly in areas like antiproliferative or enzyme inhibitory activities, seems to be limited or not widely published.
Research in related areas of medicinal chemistry often involves the synthesis and biological screening of various sulfur-containing and benzhydryl-containing compounds. These studies, however, focus on different core structures, such as modafinil derivatives, benzimidazoles, and triazoles. Although these compounds share some structural motifs with this compound, the data from these studies cannot be directly extrapolated to create a meaningful and accurate comparison guide for the requested topic.
For a comprehensive comparison guide to be generated, it would be essential to have access to research that includes:
-
A synthesized library of this compound analogs with systematic variations in their chemical structure.
-
Quantitative biological data for these analogs, such as IC50 or EC50 values from standardized assays.
-
Detailed experimental protocols that would allow for the understanding and replication of the conducted experiments.
-
Elucidation of the mechanism of action , including the identification of any affected signaling pathways.
Without such foundational research, any attempt to create a comparison guide would be speculative and would not meet the standards of scientific accuracy required for the intended audience of researchers, scientists, and drug development professionals.
We will continue to monitor the scientific literature for any future publications on the biological activity of this compound and its analogs and will update this information as new data becomes available.
Navigating the Landscape of Cancer Therapeutics: An Analysis of Benzhydryl-Containing Compounds
A comprehensive review of the anticancer potential of benzhydryl-containing molecules reveals a promising area of research, though specific data on Benzhydrylsulfanylbenzene derivatives remains limited in publicly available scientific literature. This guide synthesizes available information on structurally related compounds, offering a comparative overview for researchers, scientists, and drug development professionals.
While a direct comparative analysis of the anticancer efficacy of this compound derivatives is not feasible due to a lack of specific studies under this nomenclature, a broader examination of compounds containing the benzhydryl moiety provides valuable insights. Notably, research has focused on benzhydrylpiperazine derivatives, which have demonstrated significant cytotoxic activities against various cancer cell lines.
Comparative Efficacy of Benzhydrylpiperazine Derivatives
Studies on 1-(substitutedbenzoyl)-4-benzhydrylpiperazine and 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivatives have shown notable in vitro cytotoxic activity. These compounds have been screened against a panel of cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers.
A clear distinction in activity has been observed between benzamide and sulfonamide derivatives. The benzamide derivatives, in general, exhibited higher cytotoxic activity, while the sulfonamide counterparts showed more variable 50% growth inhibition (GI50) values.[1][2] This suggests that the nature of the substituent on the piperazine nitrogen plays a crucial role in the anticancer potential of these molecules.
Further investigations into 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have expanded the scope of their cytotoxic profile to include liver, breast, colon, gastric, and endometrial cancer cell lines.[3] The mechanism of action for some piperazine derivatives is thought to involve the induction of apoptosis in cancer cells.[3]
Experimental Protocols
The evaluation of the cytotoxic activities of these benzhydrylpiperazine derivatives typically involves the following key experimental methodologies:
Sulforhodamine B (SRB) Assay
This assay is a common method for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 515 nm) to determine the cell viability.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound derivatives are not documented, the broader class of benzhydryl-containing compounds, particularly piperazine derivatives, are known to induce apoptosis. The apoptotic pathway is a complex signaling cascade that leads to programmed cell death. A simplified representation of this pathway is provided below.
Caption: Simplified overview of apoptotic signaling pathways potentially activated by benzhydryl derivatives.
The experimental workflow for assessing the anticancer activity of these compounds generally follows a standardized process from synthesis to in vitro evaluation.
Caption: General experimental workflow for the synthesis and evaluation of novel anticancer compounds.
Future Directions
The existing research on benzhydrylpiperazine derivatives lays a foundation for the potential exploration of other benzhydryl-containing scaffolds, including this compound derivatives. Future studies should aim to synthesize and evaluate these specific compounds to determine their anticancer efficacy and mechanisms of action. A systematic investigation into the structure-activity relationships will be crucial for optimizing their therapeutic potential.
References
Benchmarking "Benzhydrylsulfanylbenzene": A Search for Comparative Performance Data
Efforts to benchmark the performance of the chemical compound initially specified as "Benzhydrylsulfanylbenzene" have revealed a significant lack of publicly available data. The compound, more likely identified by its systematic name, diphenylmethyl phenyl sulfide, appears to be a niche molecule not widely studied for specific industrial or therapeutic applications. This guide summarizes the findings of an extensive search for comparative performance data and contextualizes the potential roles of its core chemical moieties.
An in-depth search for "this compound" and its probable chemical equivalent, diphenylmethyl phenyl sulfide, across scientific databases, patent libraries, and chemical supplier information did not yield any specific performance benchmarks, comparative studies, or detailed experimental protocols for defined applications. Consequently, a direct comparison against alternative compounds, as initially requested, cannot be compiled due to the absence of the necessary quantitative data.
While specific data for diphenylmethyl phenyl sulfide is elusive, an examination of its constituent chemical groups—the benzhydryl moiety and the thioether linkage—provides insight into its potential, albeit unproven, areas of application.
The Benzhydryl Group in Drug Discovery and Synthesis
The benzhydryl (diphenylmethyl) group is a prominent scaffold in medicinal chemistry and organic synthesis. Its bulky, rigid structure is often utilized in the design of pharmacologically active molecules. For instance, benzhydryl derivatives have been investigated as:
-
Histone Deacetylase (HDAC) Inhibitors: The benzhydryl group can serve as a surface recognition motif in the design of HDAC inhibitors, which are a class of compounds being explored for cancer therapy.[1]
-
Antimicrobial Agents: Studies have synthesized and evaluated benzhydryl piperazine derivatives for their antimicrobial properties.[2]
-
Ion Channel Modulators: N-benzhydryl compounds have been identified as potent inhibitors of specific sodium leak channels (NALCN), suggesting potential applications in neuroscience.[3]
In synthetic chemistry, the benzhydryl group is frequently employed as a protecting group for thiols, alcohols, and carboxylic acids due to its stability under various reaction conditions and its susceptibility to cleavage under specific, controlled methods.[4]
The Role of Thioethers in Industrial and Pharmaceutical Chemistry
Thioethers, or organic sulfides, are a class of organosulfur compounds with a diverse range of applications. They are integral to:
-
Pharmaceuticals: The thioether linkage is a common structural element in many pharmaceutical drugs.[5]
-
Industrial Intermediates: Compounds like diphenyl sulfide serve as raw materials in the synthesis of pesticides, dyes, and photoinitiators for polymer curing.[6]
-
Materials Science: The properties of thioethers make them useful in the development of advanced materials.[7]
Hypothetical Applications and the Need for Empirical Data
Based on the functionalities of its components, diphenylmethyl phenyl sulfide could hypothetically be explored in areas such as:
-
As a synthetic intermediate: Leveraging the reactivity of the thioether and the steric bulk of the benzhydryl group.
-
In medicinal chemistry: As a scaffold for new therapeutic agents, although no such research has been published.
-
As a protecting group: For specific applications in complex molecule synthesis.
However, without empirical data, these remain speculative. The performance of any chemical compound is highly dependent on the specific application and its interaction with other components in a system.
Conclusion
While the core chemical structures within "this compound" (diphenylmethyl phenyl sulfide) are of significant interest in various scientific fields, there is a clear absence of published research detailing its performance in any specific application. No comparative studies, quantitative benchmarks, or established experimental protocols for this particular molecule could be identified. Therefore, a data-driven comparison guide cannot be constructed at this time. Future research may elucidate specific uses for this compound, which would then enable the kind of performance benchmarking originally envisioned. Researchers interested in the properties of benzhydryl compounds or thioethers may find the broader literature on these chemical classes to be of more immediate value.
References
- 1. mdpi.com [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. N-benzhydryl quinuclidine compounds are a potent and Src kinase-independent inhibitor of NALCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 5. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for preparing 4-benzoyl-4'-methyl-diphenyl sulfide - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchweb.uz [researchweb.uz]
Safety Operating Guide
Proper Disposal of Benzhydrylsulfanylbenzene: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of benzhydrylsulfanylbenzene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact.
Immediate Safety and Hazard Assessment
-
Thioether Moiety: Thioethers are known for their unpleasant odor. Upon decomposition, they can release toxic sulfur compounds such as hydrogen sulfide and sulfur oxides[1].
-
Aromatic Rings (Benzene derivatives): Compounds containing benzene rings are often flammable and can be carcinogenic. Prolonged exposure may cause damage to organs[2].
Immediate actions in case of a spill:
-
Evacuate and Ventilate: Immediately evacuate the area of the spill and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Quantitative Data Summary
As no specific experimental data for this compound is available, the following table summarizes general properties of related compounds to inform safe handling and disposal.
| Property | Benzene | Thiophenol (a simple aryl thiol) |
| Boiling Point | 80.1 °C | 168.7 °C |
| Flash Point | -11 °C | 55 °C |
| Hazards | Highly flammable, Carcinogenic, Mutagenic, Toxic to aquatic life[2] | Flammable, Toxic, Harmful if swallowed, Irritant |
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is tightly sealed to prevent the escape of vapors.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, toxic).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Store in a cool, dry place away from heat sources and direct sunlight.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste contractor with all available information regarding the chemical's properties and potential hazards.
-
Experimental Protocol: Chemical Inactivation (for small-scale decontamination)
For the decontamination of glassware or small spills, a chemical inactivation step using an oxidizing agent can be employed before final cleaning. This procedure is based on the common practice of using bleach (sodium hypochlorite) to oxidize and deodorize thiols and thioethers.
Materials:
-
Household bleach (containing ~5-8% sodium hypochlorite)
-
Water
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation of Bleach Solution: Prepare a 10% aqueous bleach solution in a fume hood.
-
Application:
-
For glassware: Carefully rinse the contaminated glassware with the 10% bleach solution. Allow the solution to remain in contact with the glass for at least 30 minutes.
-
For small spills: After absorbing the bulk of the spill, carefully apply the 10% bleach solution to the contaminated surface.
-
-
Reaction: The bleach will oxidize the thioether to the corresponding sulfoxide or sulfone, which are generally less volatile and less odorous.
-
Neutralization and Rinsing:
-
After the 30-minute contact time, neutralize any remaining bleach with a dilute solution of a reducing agent, such as sodium thiosulfate.
-
Thoroughly rinse the glassware or surface with water.
-
-
Waste Disposal: Collect all liquids from this decontamination process as hazardous waste.
Diagrams
Disposal Workflow for this compound
A simplified workflow for the proper disposal of this compound.
Logical Relationship of Hazards
Inferred hazards of this compound based on its structural components.
References
Essential Safety and Operational Guidance for Handling Benzhydrylsulfanylbenzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited readily available safety data. Benzhydrylsulfanylbenzene, a thioether, requires careful handling due to the general characteristics of sulfur-containing organic compounds. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory procedures for similar chemical structures.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 certified chemical splash goggles. A face shield should be worn over the goggles when there is a significant risk of splashing. |
| Skin/Body | Laboratory Coat | Flame-resistant, long-sleeved lab coat to protect against splashes and contact. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling thioethers. It is crucial to double-check the glove manufacturer's compatibility chart for the specific solvent being used with this compound. Always inspect gloves for any signs of degradation or perforation before use. |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | In the absence of a fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] |
Handling and Experimental Protocols
Adherence to standardized handling procedures is critical to minimize risks.
General Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Prevent the formation of dust or aerosols.
-
Keep containers tightly closed when not in use.[3]
-
Use non-sparking tools and equipment to prevent ignition sources, as the flammability of this compound is not well-documented.[4]
-
Wash hands thoroughly after handling.
Weighing and Transferring:
-
Ensure the chemical fume hood sash is at the appropriate height.
-
Wear all required PPE.
-
Place a weigh boat on a tared analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Promptly and securely close the stock container.
-
Transfer the weighed compound to the reaction vessel within the fume hood.
Disposal Plan
Proper chemical waste disposal is essential to protect personnel and the environment.
Waste Collection:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix thioether waste with other incompatible waste streams.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[6] Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
